molecular formula C9H10O2S B093622 Methyl (phenylthio)acetate CAS No. 17277-58-6

Methyl (phenylthio)acetate

Cat. No.: B093622
CAS No.: 17277-58-6
M. Wt: 182.24 g/mol
InChI Key: MUNSXQQODXYRKI-UHFFFAOYSA-N
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Description

Methyl (phenylthio)acetate (CAS 17277-58-6) is a high-purity chemical reagent serving as a versatile building block in organic synthesis and radiochemistry. It is characterized as a colorless to light yellow liquid with a molecular formula of C9H10O2S and a molecular weight of 182.24 g/mol . A significant application of this compound is in electrochemical fluorination, where it acts as a precursor for the synthesis of fluorinated compounds . This process is crucial for incorporating the fluorine-18 isotope, making it a valuable substrate in the development of novel Positron Emission Tomography (PET) tracers for medical research and diagnostic imaging . The compound's structure, featuring a phenylthio group adjacent to an acetate ester, allows it to undergo efficient anodic oxidation in the presence of fluoride ions, leading to the formation of mono-fluorinated products like methyl 2-fluoro-2-(phenylthio)acetate . Supplied as a liquid with a minimum purity of 97.0% (GC) , it is essential for researchers to handle this compound with appropriate precautions, as it may cause skin and serious eye irritation . This compound is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-phenylsulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O2S/c1-11-9(10)7-12-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNSXQQODXYRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169395
Record name Acetic acid, (phenylthio)-, methyl ester
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Molecular Weight

182.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17277-58-6
Record name Methyl 2-(phenylthio)acetate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, (phenylthio)-, methyl ester
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Record name Acetic acid, (phenylthio)-, methyl ester
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Record name Methyl (Phenylthio)acetate
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Foundational & Exploratory

Methyl (phenylthio)acetate molecular formula C9H10O2S

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl (phenylthio)acetate (C₉H₁₀O₂S)

Authored by: Gemini, Senior Application Scientist

Introduction

This compound, with the chemical formula C₉H₁₀O₂S, is a versatile bifunctional molecule that serves as a pivotal building block in modern organic synthesis. Also known by its synonym, (Phenylthio)acetic Acid Methyl Ester, this compound integrates a reactive methylene group flanked by a sulfur atom and a carbonyl group, providing a rich chemical scaffold for constructing more complex molecular architectures. Its utility is particularly pronounced in the fields of pharmaceutical research and drug development, where it functions as a key intermediate for introducing specific thioether and acetate moieties into target molecules. This guide offers a comprehensive technical overview of its properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

Accurate identification and characterization are fundamental to the effective use of any chemical reagent. The identity and purity of this compound are typically confirmed through a combination of physical property measurements and spectroscopic analysis.

Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature. Proper handling and storage are crucial for maintaining its integrity; it should be stored in a cool, dark place (<15°C) in a tightly sealed container, away from oxidizing agents.[1]

PropertyValueSource(s)
CAS Number 17277-58-6
Molecular Formula C₉H₁₀O₂S
Molecular Weight 182.24 g/mol
Appearance Colorless to Light yellow clear liquid
Purity (by GC) ≥ 97.0 %
Boiling Point 102 °C / 3 mmHg
Density (20/20) 1.1710 - 1.1750 g/cm³
Refractive Index (n20/D) 1.5580 - 1.5610
Storage Temperature Room Temperature (Recommended <15°C)
Spectroscopic Data Summary

Spectroscopic analysis provides an unambiguous fingerprint of the molecule. The following table summarizes the expected characteristic signals for this compound based on standard spectroscopic techniques.

TechniqueCharacteristic Signals
¹H NMR Phenyl Protons (C₆H₅): ~7.2-7.4 ppm (multiplet, 5H); Methylene Protons (S-CH₂-C=O): ~3.6 ppm (singlet, 2H); Methyl Protons (O-CH₃): ~3.7 ppm (singlet, 3H).
¹³C NMR Carbonyl (C=O): ~170 ppm; Aromatic Carbons (C₆H₅): ~125-135 ppm; Methylene Carbon (S-CH₂): ~35-40 ppm; Methyl Carbon (O-CH₃): ~52 ppm.
IR (Infrared) C=O stretch (ester): ~1735 cm⁻¹; C-O stretch: ~1200-1250 cm⁻¹; Aromatic C=C stretch: ~1400-1600 cm⁻¹; C-S stretch: ~680-710 cm⁻¹.
Mass Spec (EI) Molecular Ion (M⁺): m/z = 182; Key Fragments: loss of •OCH₃ (m/z=151), C₆H₅S⁺ (m/z=109), C₆H₅⁺ (m/z=77).

Synthesis and Experimental Protocols

The most common and efficient laboratory-scale synthesis of this compound involves the nucleophilic substitution of a methyl haloacetate with thiophenol. This Sₙ2 reaction is typically facilitated by a non-nucleophilic base to deprotonate the thiol, thereby generating the more nucleophilic thiophenolate anion.

Laboratory Synthesis Workflow

The following diagram illustrates the typical workflow for the synthesis and purification of this compound.

Synthesis_Workflow Figure 1: Synthesis & Purification Workflow Reactants Thiophenol Methyl Bromoacetate Triethylamine Dry THF Reaction Stir at RT for 2 hours Reactants->Reaction 1. Combine & React Workup Aqueous Workup (EtOAc/Water Extraction) Reaction->Workup 2. Quench & Extract Drying Dry Organic Phase (e.g., MgSO₄) Workup->Drying 3. Isolate & Dry Purification Solvent Removal (Rotary Evaporation) Drying->Purification 4. Concentrate Product Pure Methyl (phenylthio)acetate Purification->Product 5. Final Product

Caption: Figure 1: General laboratory workflow for the synthesis of this compound.

Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from established procedures for similar thioether syntheses.[2]

  • Objective: To synthesize this compound from thiophenol and methyl bromoacetate.

  • Materials:

    • Thiophenol (1.0 eq)

    • Triethylamine (Et₃N) (1.0 eq)

    • Methyl bromoacetate (1.0 eq)

    • Dry Tetrahydrofuran (THF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add thiophenol (1.0 eq) and dry THF (~2 M concentration).

    • Base Addition: Cool the flask in an ice bath (0 °C) and add triethylamine (1.0 eq) dropwise. Stir for 10 minutes. The causality here is the deprotonation of the acidic thiol proton by the base to form the thiophenolate nucleophile in situ.

    • Electrophile Addition: Add methyl bromoacetate (1.0 eq) dropwise to the stirring solution. A white precipitate of triethylammonium bromide (Et₃N·HBr) will form.[2]

    • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (thiophenol) is consumed.

    • Aqueous Workup: Quench the reaction mixture by adding water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.[2] The purpose of the extraction is to move the desired organic product from the aqueous phase to the organic phase.

    • Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove any unreacted acid) and then with brine (to aid in phase separation and remove bulk water).

    • Drying and Filtration: Dry the organic phase over anhydrous MgSO₄, filter, and collect the filtrate.[2] MgSO₄ is a neutral drying agent suitable for this ester.

    • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Further purification, if necessary, can be achieved by vacuum distillation or column chromatography.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound stems from the strategic placement of its functional groups. The molecule possesses three primary sites of reactivity: the α-methylene protons, the sulfur atom, and the ester carbonyl group.

Key Reactivity Pathways

The diagram below outlines the principal transformations of this compound, highlighting its versatility as a synthetic intermediate.

Reactivity_Pathways Figure 2: Key Reactivity Pathways cluster_0 cluster_1 α-Carbon Reactivity cluster_2 Sulfur Oxidation cluster_3 Ester Transformations MPTA Methyl (phenylthio)acetate Enolate Enolate Intermediate MPTA->Enolate Base (e.g., LDA) Sulfoxide Methyl (phenylsulfinyl)acetate MPTA->Sulfoxide [O] (e.g., m-CPBA, 1 eq) Acid (Phenylthio)acetic Acid MPTA->Acid H₃O⁺ or OH⁻ (Hydrolysis) Amide 2-(Phenylthio)acetamide MPTA->Amide R₂NH (Aminolysis) Alkylated α-Alkylated Product Enolate->Alkylated R-X Aldol Aldol Adduct Enolate->Aldol R₂C=O Sulfone Methyl (phenylsulfonyl)acetate Sulfoxide->Sulfone [O] (e.g., m-CPBA, >2 eq)

Sources

Technical Guide: Methyl (phenylthio)acetate (CAS 17277-58-6)

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight: 182.24 g/mol Formula:


[1]

Executive Summary

Methyl (phenylthio)acetate is a pivotal organosulfur building block characterized by a methylene bridge flanked by a phenylthio group and a methyl ester. This bifunctional structure renders it highly versatile in medicinal chemistry and organic synthesis. It serves as a "masked" aldehyde via the Pummerer rearrangement , a precursor for sulfur-containing heterocycles (such as benzothiophenes), and a scaffold for introducing lipophilic thioether motifs into drug candidates.

This guide provides a rigorous technical analysis of its physicochemical properties, optimized synthetic protocols, and strategic applications in drug development, grounded in self-validating experimental methodologies.

Physicochemical Profile

Precise characterization is essential for quality control in synthetic workflows.

PropertyValueNotes
CAS Registry Number 17277-58-6Unique identifier
Molecular Weight 182.24 g/mol Monoisotopic mass: 182.04
Appearance Colorless to light yellow liquidOxidizes to darker colors upon storage
Density 1.171 – 1.175 g/mL (20°C)Denser than water
Refractive Index (

)
1.558 – 1.561High index due to aromatic ring/sulfur
Boiling Point ~102°C @ 3 mmHgHigh vacuum distillation recommended
Solubility Soluble in MeOH, EtOAc, DCM, THFImmiscible with water
Odor Characteristic sulfide stenchHandle in fume hood

Data Source: TCI Chemicals, PubChem [1, 2].[1]

Strategic Synthesis & Optimization

The synthesis of this compound typically follows a nucleophilic substitution pathway (Williamson ether synthesis analog). While conceptually simple, procedural nuances dictate yield and purity.

Optimized Protocol: Thiol Alkylation

Reaction: Thiophenol + Methyl Chloroacetate


 this compound
Step-by-Step Methodology:
  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with Nitrogen (

    
    ).
    
  • Reagent Preparation: Charge flask with Thiophenol (1.0 equiv) and Acetone (0.5 M concentration) .

    • Rationale: Acetone is a polar aprotic solvent that dissolves the organic reactants but not the inorganic base, facilitating a heterogeneous reaction that is easy to monitor.

  • Deprotonation: Add Potassium Carbonate (

    
    , 1.2 equiv)  anhydrous powder. Stir at room temperature for 15 minutes.
    
    • Causality:

      
       acts as a mild base to generate the thiolate anion (
      
      
      
      ) in situ without promoting ester hydrolysis side reactions common with stronger bases like NaOH.
  • Alkylation: Add Methyl Chloroacetate (1.05 equiv) dropwise via the addition funnel over 20 minutes.

    • Self-Validating Check: Monitor internal temperature; the reaction is exothermic. Maintain

      
      °C to prevent polymerization or side reactions.
      
  • Reflux: Heat to mild reflux (approx. 60°C) for 2–4 hours.

    • Endpoint: Monitor via TLC (Hexane:EtOAc 9:1). Disappearance of Thiophenol (

      
      ) indicates completion.
      
  • Workup:

    • Filter off solid salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Purification: Dissolve residue in EtOAc, wash with 1M NaOH (2x) to remove unreacted thiophenol (critical for odor control), then brine. Dry over

      
      .[2]
      
    • Distillation: Kugelrohr or vacuum distillation yields the pure product.

Synthesis Workflow Diagram

SynthesisWorkflow Start Thiophenol (PhSH) Base Base Activation (K2CO3 / Acetone) Start->Base Deprotonation Thiolate Thiolate Anion (PhS-) Base->Thiolate In situ generation Reaction Nucleophilic Substitution (SN2) Thiolate->Reaction Reagent Methyl Chloroacetate (Cl-CH2-COOMe) Reagent->Reaction Dropwise Addition Workup Workup (NaOH Wash) Reaction->Workup TLC Confirmation Product This compound Workup->Product Distillation

Figure 1: Optimized synthetic workflow for this compound via thiolate alkylation.

Reactivity & Transformations

The utility of this compound lies in its ability to access multiple oxidation states and its activated methylene group.

The Pummerer Rearrangement

This is the most "high-value" transformation for this molecule. Oxidation to the sulfoxide followed by treatment with acetic anhydride triggers the Pummerer rearrangement, converting the sulfoxide into an


-acetoxy sulfide.[3]
  • Mechanism:

    • Oxidation:

      
       (Sulfoxide).
      
    • Acylation: Reaction with Acetic Anhydride (

      
      ) forms an acyloxysulfonium ion.
      
    • Elimination/Addition: Loss of acetic acid forms a thionium ion, which is trapped by acetate.

    • Result:

      
      .
      
  • Application: Hydrolysis of the Pummerer product yields Methyl glyoxylate derivatives or

    
    -keto esters, serving as a "masked" carbonyl equivalent [3, 4].
    
Alpha-Functionalization

The methylene protons are acidified by the flanking ester and sulfide groups (


).
  • Alkylation: Treatment with LDA (Lithium Diisopropylamide) at -78°C generates the enolate, which can be trapped with alkyl halides (

    
    ) to create quaternary centers.
    
  • Aldol Condensation: Reacts with aldehydes to form

    
    -unsaturated esters (often requiring conversion to the sulfone for higher reactivity).
    
Reactivity Map

ReactivityMap Core This compound (Ph-S-CH2-COOMe) Sulfoxide Sulfoxide (Ph-SO-CH2-COOMe) Core->Sulfoxide Oxidation (NaIO4) Enolate Enolate Anion Core->Enolate LDA / -78°C Acid (Phenylthio)acetic acid Core->Acid LiOH / THF:H2O Pummerer Alpha-Acetoxy Sulfide (Ph-S-CH(OAc)-COOMe) Sulfoxide->Pummerer Ac2O / Heat Aldehyde Glyoxylate Derivative (CHO-COOMe) Pummerer->Aldehyde Hydrolysis Alkylated Alpha-Alkylated Product (Ph-S-CH(R)-COOMe) Enolate->Alkylated R-X

Figure 2: Divergent reactivity pathways: Oxidation (Pummerer), Alkylation, and Hydrolysis.

Applications in Drug Development[4]

Scaffold for Heterocycles

This compound is a precursor for Benzothiophenes and Thiochromans .

  • Protocol: Cyclization of (phenylthio)acetic acid derivatives using Polyphosphoric Acid (PPA) or Friedel-Crafts conditions can yield bicyclic sulfur heterocycles, which are privileged structures in kinase inhibitors and SERMs (Selective Estrogen Receptor Modulators).

Bioisosterism & Pharmacokinetics

The phenylthio group (


) is often used to modulate lipophilicity (

).
  • Metabolic Stability: The sulfur atom is susceptible to metabolic oxidation (S-oxidation) by CYP450 enzymes. This can be a design feature (prodrug activation) or a liability (rapid clearance).

  • Zaltoprofen Analogs: The core structure mimics the side chain of NSAIDs like Zaltoprofen, where the sulfur atom provides unique electronic properties compared to the ether oxygen analog [5].

Handling & Safety Protocols

  • Hazard Identification:

    • H315/H319: Causes skin and serious eye irritation.[4][5][6]

    • Stench: Low odor threshold. Use bleach (sodium hypochlorite) to quench glassware and spills, oxidizing the sulfide to the odorless sulfoxide/sulfone.

  • Storage: Store under inert atmosphere (

    
     or Argon) at 2-8°C. The methylene group is susceptible to slow autoxidation to the sulfoxide if exposed to air over long periods.
    

References

  • TCI Chemicals. Product Specification: this compound (P1334).[4][6] Retrieved from .

  • PubChem. this compound Compound Summary. National Library of Medicine. Retrieved from .

  • Pummerer, R. (1909).[3] Über Phenyl-sulfoxyessigsäure.[5][7][8] Berichte der deutschen chemischen Gesellschaft, 42(2), 2282-2291. (Original discovery of the rearrangement).

  • Bur, S. K., & Padwa, A. (2004). The Pummerer Reaction: A Powerful Tool for the Synthesis of Heterocycles. Chemical Reviews, 104(5), 2401-2432.
  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design. Journal of Medicinal Chemistry.[9] (General reference on sulfur oxidation in drug design).

Sources

An In-Depth Technical Guide to the 1H NMR Spectrum of Methyl (phenylthio)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of methyl (phenylthio)acetate. We will delve into the theoretical underpinnings of the observed chemical shifts and signal multiplicities, provide a detailed experimental protocol for acquiring a high-quality spectrum, and offer an in-depth interpretation of the spectral data. This document is intended to serve as a practical resource for researchers and professionals who rely on NMR spectroscopy for routine analysis and structural confirmation.

Introduction: The Structural Significance of this compound

This compound is a valuable organic compound that incorporates several key functional groups: a phenyl ring, a thioether linkage, and a methyl ester. This combination of features makes it a useful building block in organic synthesis and a subject of interest in medicinal chemistry. The unambiguous confirmation of its structure is paramount, and ¹H NMR spectroscopy is the primary tool for this purpose. A thorough understanding of its ¹H NMR spectrum not only confirms the compound's identity but also provides insights into the electronic environment of the protons within the molecule.

Theoretical Principles: Understanding the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is characterized by three distinct signals, each corresponding to a unique set of protons in the molecule. The position (chemical shift), integration, and multiplicity of these signals provide a wealth of information about the molecular structure.

Key Concepts Governing the Spectrum:

  • Chemical Shift (δ): The chemical shift, measured in parts per million (ppm), indicates the electronic environment of a proton.[1] Electron-withdrawing groups deshield protons, causing them to resonate at a higher chemical shift (downfield), while electron-donating groups shield protons, leading to a lower chemical shift (upfield).[1]

  • Integration: The area under each signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in the molecule.[2]

  • Spin-Spin Splitting (Multiplicity): The multiplicity of a signal (e.g., singlet, doublet, triplet) is determined by the number of neighboring, non-equivalent protons. This is governed by the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons.

The structure of this compound dictates the presence of three chemically distinct proton environments, which will manifest as three separate signals in the ¹H NMR spectrum.

Caption: Molecular structure of this compound with distinct proton environments labeled.

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The quality of the ¹H NMR spectrum is highly dependent on proper sample preparation and instrument setup. Following a standardized protocol is crucial for obtaining reliable and reproducible results.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) (0.6-0.7 mL)

  • High-quality 5 mm NMR tube

  • Pasteur pipette

  • Small vial

Step-by-Step Methodology:

  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial. For ¹H NMR of small molecules, this concentration is generally sufficient to obtain a good signal-to-noise ratio in a reasonable time.[3][4]

  • Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3] CDCl₃ is a common solvent for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm can be used as a chemical shift reference.[5]

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is necessary for high-resolution NMR.[6]

  • Transfer to NMR Tube: Carefully transfer the solution from the vial to the NMR tube using a Pasteur pipette. Avoid introducing any solid particles into the tube, as they can degrade the spectral quality.

  • Instrumentation and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize its homogeneity across the sample.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound in CDCl₃ exhibits three main signals. The following table summarizes the expected chemical shifts, multiplicities, and integrations.

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Hc~ 7.2 - 7.5Multiplet5HPhenyl protons (C₆H₅)
Hb~ 3.6Singlet2HMethylene protons (S-CH₂-C=O)
Ha~ 3.7Singlet3HMethyl protons (O-CH₃)

Detailed Signal Analysis:

  • Hc (Phenyl Protons, ~7.2 - 7.5 ppm): The five protons on the phenyl ring are in a complex electronic environment and are coupled to each other, resulting in a multiplet in the aromatic region of the spectrum.[7] Their downfield chemical shift is due to the deshielding effect of the aromatic ring current.[7]

  • Hb (Methylene Protons, ~3.6 ppm): The two methylene protons are adjacent to both the sulfur atom and the carbonyl group of the ester. Both of these groups are electron-withdrawing, which deshields the methylene protons and shifts their signal downfield.[8] Since there are no adjacent protons, the signal appears as a singlet. A similar structure, ethyl (phenylthio)acetate, shows this methylene signal at 3.611 ppm.[9]

  • Ha (Methyl Protons, ~3.7 ppm): The three protons of the methyl group are attached to the oxygen atom of the ester. The electronegative oxygen atom strongly deshields these protons, causing them to resonate downfield.[10] For comparison, the methoxy protons in methyl acetate appear at approximately 3.7 ppm.[11] As there are no neighboring protons, this signal is a singlet.

Advanced Considerations

  • Solvent Effects: While CDCl₃ is a standard solvent, using a different deuterated solvent (e.g., benzene-d₆, DMSO-d₆) can induce changes in the chemical shifts of the protons. This can sometimes be advantageous for resolving overlapping signals.

  • Purity Assessment: The ¹H NMR spectrum is an excellent tool for assessing the purity of a sample. The presence of unexpected signals can indicate the presence of impurities, such as residual starting materials or byproducts from the synthesis. The integration of these impurity signals relative to the signals of the desired compound can be used to quantify the level of impurity.

  • Second-Order Effects: In high-field NMR (e.g., 400 MHz and above), the phenyl multiplet may be well-resolved. However, at lower field strengths, the coupling patterns can become more complex and exhibit second-order effects, where the simple n+1 rule does not strictly apply.

Conclusion

The ¹H NMR spectrum of this compound is a clear and informative analytical tool for its structural confirmation. The three distinct signals, corresponding to the phenyl, methylene, and methyl protons, are readily assigned based on their chemical shifts, integrations, and multiplicities. This guide provides a comprehensive framework for understanding and interpreting the spectrum, from the underlying theoretical principles to the practical aspects of sample preparation and data analysis. A thorough grasp of these concepts is essential for any scientist utilizing NMR spectroscopy for the characterization of organic molecules.

References

  • ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =... Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]

  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: The 1H NMR spectrum of methyl ethanoate. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

Sources

13C NMR Analysis of Methyl (phenylthio)acetate: A Definitive Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 13C NMR Analysis of Methyl (phenylthio)acetate Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (CAS: 17277-58-6) serves as a critical intermediate in the synthesis of sulfur-containing heterocycles and pharmaceutical precursors.[1] Its structure—a thioether linked to an ester moiety—presents unique spectroscopic challenges, particularly in distinguishing the electronic effects of sulfur versus oxygen on the


-methylene carbon.

This guide provides a rigorous, self-validating protocol for the 13C NMR characterization of this compound. It moves beyond basic peak listing to explore the causality of chemical shifts, the necessity of relaxation agents for quantitative analysis, and the logic of structural assignment.

Part 1: Structural Context & Theoretical Basis

To interpret the NMR spectrum accurately, one must first deconstruct the electronic environment of the molecule. This compound (


) consists of three distinct chemical environments:
  • The Thioether Linkage (

    
    ):  Unlike ether oxygens, the sulfur atom is less electronegative (2.58 vs 3.44), resulting in significantly less deshielding of the adjacent methylene carbon. This is the primary diagnostic differentiator from its oxygen analog, methyl phenoxyacetate.
    
  • The Ester Carbonyl (

    
    ):  A quaternary carbon exhibiting long relaxation times (
    
    
    
    ), requiring specific acquisition parameters for visibility and integration.
  • The Aromatic System: A monosubstituted benzene ring attached to sulfur, which exerts a heavy-atom effect on the ipso carbon.

The "Sulfur Effect" in NMR

In 13C NMR, the substitution of oxygen with sulfur causes a dramatic upfield shift of the


-carbon. While an 

-methylene next to oxygen (

) typically resonates at 60–70 ppm, the corresponding

signal in this molecule appears in the 30–40 ppm range. Recognizing this "heavy atom" shielding effect is crucial for avoiding misassignment with aliphatic impurities.

Part 2: Experimental Protocol

This protocol is designed for high-resolution characterization using a standard 400 MHz (100 MHz for 13C) NMR spectrometer.

Sample Preparation[2]
  • Solvent: Deuterated Chloroform (

    
    , 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal reference.
    
  • Concentration: 30–50 mg of analyte in 0.6 mL solvent. Note: 13C has only 1.1% natural abundance; higher concentrations are preferred to reduce scan time.

  • Tube: 5mm high-precision NMR tube (Wilmad 507-PP or equivalent).

Quantitative Considerations (qNMR)

For purity determination, standard proton decoupling (NOE enhancement) skews integration values. If quantitative data is required, use the following modification:

  • Relaxation Agent: Add 3–5 mg of Chromium(III) acetylacetonate [

    
    ]. This paramagnetic species shortens the 
    
    
    
    relaxation time of the quaternary carbonyl and ipso carbons, allowing for complete magnetization recovery between scans.
  • Pulse Sequence: Inverse Gated Decoupling (e.g., zgig on Bruker systems). This eliminates the Nuclear Overhauser Effect (NOE) while maintaining proton decoupling during acquisition.

Acquisition Parameters (Standard vs. Quantitative)
ParameterStandard Structural IDQuantitative (qNMR)Reasoning
Pulse Sequence Power-gated decoupling (zgpg)Inverse gated (zgig)zgpg gives NOE signal boost; zgig ensures 1:1 integration.
Relaxation Delay (D1) 2.0 seconds> 10.0 secondsCarbonyl carbons relax slowly; short D1 saturates them in qNMR.
Spectral Width 240 ppm240 ppmCovers full range including carbonyl (~170 ppm).
Scans (NS) 256–1024512–2048Signal-to-noise ratio scales with

.
Temperature 298 K298 KStandard ambient temperature minimizes peak broadening.
Workflow Visualization

NMR_Workflow Sample Sample Prep (30mg in CDCl3) Lock Lock & Shim (Target CDCl3) Sample->Lock Insert Tube Acquire Acquisition (100 MHz 13C) Lock->Acquire Pulse Seq Process Processing (FFT & Phasing) Acquire->Process FID Analyze Spectral Analysis (Peak Picking) Process->Analyze Spectrum Analyze->Sample Impurities Found?

Figure 1: End-to-end NMR acquisition workflow ensuring data integrity from preparation to analysis.

Part 3: Spectral Assignment & Analysis

The following assignments are based on chemical shift theory and standard spectral databases for thio-esters.

Chemical Shift Table (Referenced to CDCl3 triplet at 77.0 ppm)
AssignmentCarbon TypeChemical Shift (

, ppm)
Multiplicity (DEPT-135)Structural Reasoning
C-1 Carbonyl (

)
170.6 Quaternary (Not visible)Deshielded by double bond to oxygen. Characteristic ester region.[2]
C-2 Aromatic (Ipso)135.2 Quaternary (Not visible)Attached to Sulfur. S is a weak donor, causing slight deshielding relative to benzene.
C-3, C-7 Aromatic (Meta)129.3 Up (+ phase)Standard aromatic region.
C-4, C-6 Aromatic (Ortho)128.8 Up (+ phase)Ortho to sulfur. Often overlaps heavily with meta carbons.
C-5 Aromatic (Para)126.8 Up (+ phase)Para position is least affected by the substituent.
C-8 Methoxy (

)
52.5 Up (+ phase)Methyl attached to oxygen. Highly deshielded by electronegative O.
C-9 Methylene (

)
36.5 Down (- phase)Alpha to Sulfur and Carbonyl. Shielded relative to

due to S's lower electronegativity.
Assignment Logic Flowchart

The following decision tree illustrates the mental model a scientist uses to assign peaks in this specific molecule.

Assignment_Logic Start Identify Peaks Region1 Region > 160 ppm? Start->Region1 Region2 Region 120-140 ppm? Start->Region2 Region3 Region 30-60 ppm? Start->Region3 Carbonyl Carbonyl (C=O) ~170.6 ppm Region1->Carbonyl Yes Aromatic Aromatic Ring Region2->Aromatic Yes Aliphatic Aliphatic Chain Region3->Aliphatic Yes Ipso Ipso (Quaternary) ~135 ppm Aromatic->Ipso Low Intensity CH CH (Ortho/Meta/Para) 126-130 ppm Aromatic->CH High Intensity OCH3 Methoxy (O-CH3) ~52.5 ppm Aliphatic->OCH3 Deshielded (O) SCH2 Methylene (S-CH2) ~36.5 ppm Aliphatic->SCH2 Shielded (S)

Figure 2: Logical decision tree for assigning 13C signals based on chemical shift regions and intensity.

Part 4: Advanced Considerations & Troubleshooting

Distinguishing Impurities

Common synthesis routes involve the reaction of thiophenol with methyl chloroacetate.

  • Impurity A (Thiophenol): Look for aromatic peaks without the aliphatic signals.

  • Impurity B (Disulfide): Diphenyl disulfide (

    
    ) is a common oxidation byproduct. It shows a distinct ipso carbon shift at ~137 ppm, slightly downfield from the product's ipso carbon.
    
Solvent Effects

While


 is standard, using DMSO-

may be necessary if the sample contains polar impurities or if solubility is an issue. Note that in DMSO-

, the carbonyl peak may shift slightly downfield (1-2 ppm) due to hydrogen bonding interactions with residual water or solvent dipoles.
Validation via DEPT-135

To confirm the assignment of the methylene (


) vs. the methoxy (

):
  • Run a DEPT-135 experiment.

  • Methoxy (

    
    ):  Will appear as a positive  (up) phase.
    
  • Methylene (

    
    ):  Will appear as a negative  (down) phase.
    
  • Quaternary (

    
    ):  Will disappear completely.
    This is the definitive method to prove the 
    
    
    
    assignment at 36.5 ppm.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): this compound. SDBS No. 17277. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for general chemical shift theory).

Sources

Spectroscopic Characterization of Methyl (phenylthio)acetate: A Comprehensive IR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

Methyl (phenylthio)acetate (CAS: 17277-58-6) serves as a critical intermediate in the synthesis of sulfur-containing heterocycles and pharmaceutical bioisosteres. Its structure—comprising a lipophilic phenyl thioether tail and a polar methyl ester head—makes it a valuable model for studying sulfur-carbonyl electronic interactions.

This guide provides a rigorous protocol for the infrared (IR) characterization of this molecule. Unlike standard esters, the presence of a sulfur atom in the


-position (Ph-S-CH₂ -COOMe) introduces specific mass and electronic effects that researchers must identify to validate compound purity and structural integrity.
Molecular Architecture & Dipole Analysis

To interpret the spectrum accurately, we must deconstruct the molecule into its vibrating dipoles:

  • The Ester Moiety (-COOCH₃): The dominant dipole. Expect intense stretching vibrations from the Carbonyl (C=O) and Ether (C-O) linkages.

  • The Thioether Linkage (Ph-S-CH₂-): A region of high polarizability but lower dipole change. The C-S stretch is often weak and obscured in the fingerprint region.

  • The Aromatic Ring (Ph-): Provides diagnostic C-H stretching (above 3000 cm⁻¹) and ring deformation modes that serve as an internal standard for structural validation.

Part 2: Experimental Methodology (ATR-FTIR)

As this compound is typically a clear, colorless to pale yellow liquid at room temperature [1], Attenuated Total Reflectance (ATR) is the preferred sampling technique over traditional NaCl liquid cells due to ease of cleaning and path length consistency.

Protocol: Liquid Phase ATR Acquisition

Objective: Obtain a high-resolution spectrum with minimized atmospheric interference.

  • Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for durability, though ZnSe offers slightly better throughput in the lower fingerprint region (600–700 cm⁻¹) where C-S stretches reside.

  • Background Collection: Acquire a 32-scan background spectrum of the clean, dry crystal to subtract atmospheric CO₂ (~2350 cm⁻¹) and H₂O vapor.

  • Sample Application:

    • Pipette 10–20 µL of neat this compound onto the center of the crystal.

    • Critical Step: Ensure the liquid covers the entire active area of the crystal (typically 2mm diameter) to prevent baseline tilt.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard for liquids).

    • Scans: 16 to 32 scans (Sufficient signal-to-noise ratio for neat liquids).

    • Range: 4000–600 cm⁻¹.

  • Post-Processing: Apply an ATR correction algorithm (if quantitative comparison to transmission libraries is required) to account for the penetration depth dependence on wavelength.

Visualization: IR Acquisition Workflow

IR_Workflow Start Start: Instrument Initialization Crystal_Check Check Crystal Integrity (ZnSe or Diamond) Start->Crystal_Check Background Acquire Background (Air/Ambient) Crystal_Check->Background Sample_Load Load Sample (10-20 µL Neat Liquid) Background->Sample_Load Scan Acquire Sample Spectrum (4000-600 cm⁻¹, 32 Scans) Sample_Load->Scan QC_Check QC: Check for CO₂/H₂O Interference Scan->QC_Check QC_Check->Background Fail (Re-clean) Process ATR Correction & Peak Picking QC_Check->Process Pass End Final Spectrum Process->End

Caption: Step-by-step workflow for acquiring a high-fidelity ATR-FTIR spectrum of liquid sulfides.

Part 3: Spectral Analysis & Interpretation

This section details the specific vibrational band assignments.[1] The analysis is divided into three zones: The High-Frequency Region (Protons), The Functional Region (Carbonyl), and The Fingerprint Region (Skeleton).

Zone 1: The C-H Stretching Region (3100 – 2800 cm⁻¹)

This region allows for the immediate differentiation between the aromatic ring and the aliphatic chains.

  • Aromatic C-H Stretch (>3000 cm⁻¹): Weak to medium bands appearing typically at 3060–3030 cm⁻¹ . These correspond to the protons on the phenyl ring [2].

  • Aliphatic C-H Stretch (<3000 cm⁻¹):

    • Methyl Ester (-OCH₃): Distinct bands around 2955 cm⁻¹ (asymmetric) and 2845 cm⁻¹ (symmetric).

    • Methylene Bridge (-CH₂-): The protons between the sulfur and carbonyl are unique. Due to the adjacent electron-withdrawing carbonyl and the polarizable sulfur, these C-H bonds are slightly polarized, often appearing as a shoulder or sharp peak near 2920–2930 cm⁻¹ .

Zone 2: The Functional Group Region (1750 – 1500 cm⁻¹)

This is the most diagnostic region for confirming the ester functionality.

  • Carbonyl Stretch (C=O): For saturated aliphatic esters, this band appears at 1735–1750 cm⁻¹. In this compound, the sulfur is in the

    
    -position but is not directly conjugated to the carbonyl (separated by a CH₂). Therefore, the frequency remains high, typically centered at 1735–1745 cm⁻¹  [3].
    
    • Note: If the peak shifts significantly lower (<1700 cm⁻¹), it suggests hydrolysis to the acid or contamination.

  • Aromatic Ring Modes (C=C): Look for sharp, medium-intensity bands at 1585 cm⁻¹ and 1480 cm⁻¹ . These are the characteristic "ring breathing" modes of the phenyl group.

Zone 3: The Fingerprint Region (1300 – 600 cm⁻¹)
  • C-O Stretching: Esters display two strong bands here.

    • C(=O)-O Stretch: The "acyl" oxygen stretch, usually the strongest peak in the spectrum, found at 1200–1250 cm⁻¹ .

    • O-C Stretch: The "alkyl" oxygen stretch (attached to the methyl group), found at 1000–1150 cm⁻¹ .

  • C-S Stretching: The Carbon-Sulfur bond is less polar and heavier than C-O. It produces a weak band, often difficult to identify definitively without Raman data, but typically found in the 600–700 cm⁻¹ range [4].

  • Mono-substituted Benzene: Strong out-of-plane (oop) C-H bending vibrations are diagnostic for the mono-substituted phenyl ring. Look for two strong peaks at ~740 cm⁻¹ and ~690 cm⁻¹ .

Summary of Diagnostic Bands
Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityCausality/Notes
Aromatic Ring C-H Stretch3060 – 3030Weaksp² hybridized C-H bonds.
Aliphatic Chain C-H Stretch2990 – 2850Mediumsp³ C-H (Methyl & Methylene).
Ester C=O Stretch 1735 – 1745 Very Strong Diagnostic for ester;

-sulfur has minimal conjugation effect.
Aromatic Ring C=C Ring Breath1585, 1480MediumCharacteristic of benzene derivatives.
Ester C-O-C Stretch1250 – 1050StrongTwo bands: Acyl-O (higher) and Alkyl-O (lower).
Phenyl Ring C-H oop Bend740, 690StrongDiagnostic pattern for mono-substitution.
Thioether C-S Stretch600 – 700WeakHeavy atom effect; often obscured.

Part 4: Quality Control & Troubleshooting

When analyzing the spectrum of this compound, common artifacts can lead to misinterpretation.

  • Water Contamination: A broad hump around 3400 cm⁻¹ indicates moisture. Esters are susceptible to hydrolysis; if this band appears alongside a broadening of the carbonyl peak, the sample may be degrading into (phenylthio)acetic acid.

  • Residual Solvent: If the sample was extracted using Dichloromethane (DCM) or Chloroform, look for sharp peaks at 700–800 cm⁻¹ (C-Cl stretch) which may overlap with the C-S or aromatic bending modes.

  • Oxidation: Sulfides can oxidize to sulfoxides (S=O) or sulfones (O=S=O).

    • Sulfoxide marker: New strong band at ~1030–1070 cm⁻¹.

    • Sulfone marker: New bands at ~1300 and ~1150 cm⁻¹.

    • Action: If these peaks are present, the sample is impure.

References

  • TCI Chemicals. (n.d.). This compound Product Specification (CAS 17277-58-6).[2][3][4][5][6] Retrieved from

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • NIST Chemistry WebBook. (n.d.).[7][8] Infrared Spectra of Structural Analogues (Methyl Acetate). National Institute of Standards and Technology.[7][8][9][10][11] Retrieved from [7][8]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Authoritative source for C-S stretching frequencies).

Sources

theoretical studies of Methyl (phenylthio)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Studies of Methyl (phenylthio)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (MPTA) is a bifunctional molecule incorporating both an ester and a thioether moiety. This structural arrangement makes it a valuable synthon in organic chemistry and a scaffold of interest in medicinal chemistry. Thioethers are cornerstone structural motifs in a variety of pharmaceuticals and materials, primarily due to their contribution to lipophilicity, which can enhance pharmacokinetic properties like membrane permeability.[1] The ester group, conversely, offers a site for hydrolysis or other nucleophilic acyl substitution reactions.[2] Understanding the interplay between these two functional groups is critical for predicting the molecule's behavior in different chemical environments.

This technical guide provides a comprehensive exploration of this compound from a theoretical and computational perspective. Moving beyond empirical observation, we will employ quantum mechanical methods, primarily Density Functional Theory (DFT), to dissect its structural, electronic, and reactive properties at a molecular level. This approach allows us to elucidate the causality behind its chemical behavior, providing predictive insights that can guide experimental design and accelerate research and development. We will detail the computational methodologies, analyze the molecule's intrinsic properties, and investigate its reactivity in two key transformations: oxidation of the sulfur atom and base-catalyzed hydrolysis of the ester group.

Part 1: Computational Methodology: The DFT Approach

To investigate the properties of this compound, Density Functional Theory (DFT) stands out as the method of choice, offering a robust balance between computational accuracy and resource efficiency for a molecule of this size.[3] The insights derived from DFT calculations are highly dependent on the selection of the exchange-correlation functional and the basis set.

1.1. Selection of Functionals and Basis Sets

For geometric optimization and electronic structure calculations, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is often a reliable starting point. However, for a more nuanced understanding, especially when investigating reaction mechanisms, functionals like M06-2X or the long-range corrected ωB97X-D are recommended for their improved handling of non-covalent interactions and barrier heights.

The choice of basis set is equally critical. The Pople-style 6-311++G(d,p) basis set is well-suited for this system. It includes:

  • Triple-split valence: Provides flexibility for valence electrons.

  • Diffuse functions (++): Essential for accurately describing anions and lone pairs, which are crucial in modeling reactions like hydrolysis.

  • Polarization functions (d,p): Allow for the distortion of atomic orbitals, which is necessary to describe chemical bonding accurately.

1.2. Modeling the Environment

Chemical reactions are profoundly influenced by their environment. To simulate reactions in an aqueous solution, an implicit solvation model such as the Polarizable Continuum Model (PCM) is employed. This model treats the solvent as a continuous dielectric medium, offering a computationally efficient way to account for bulk solvent effects on the energetics of reactants, transition states, and products. For a more explicit understanding of solvent-solute interactions, methods like Car-Parrinello Molecular Dynamics (CPMD) can be used, as demonstrated in studies of similar thioester hydrolysis reactions.[4]

1.3. Protocol for Theoretical Analysis

A systematic approach ensures the reliability and reproducibility of computational results.

Step-by-Step Computational Workflow
  • Initial Structure Generation: Construct an initial 3D model of this compound using standard bond lengths and angles.

  • Geometry Optimization: Perform a full geometry optimization without constraints using the selected DFT functional and basis set (e.g., ωB97X-D/6-311++G(d,p)). This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation: Conduct a vibrational frequency analysis at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

  • Reaction Pathway Analysis: For chemical reactions, locate the transition state (TS) structure connecting reactants and products. This is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency. Verify the TS by performing an Intrinsic Reaction Coordinate (IRC) calculation to ensure it connects to the correct reactant and product minima.

  • Energy Calculation: Compute the single-point energies of all optimized structures (reactants, transition states, products) with the inclusion of the PCM for solution-phase calculations. The Gibbs free energy of activation (ΔG‡) and reaction (ΔG_rxn) are then calculated from these values.

G cluster_workflow Computational Workflow A 1. Initial 3D Structure B 2. Geometry Optimization (e.g., ωB97X-D/6-311++G(d,p)) A->B C 3. Frequency Calculation (Confirm Minimum: 0 Imaginary Frequencies) B->C D 4. Reaction Pathway Analysis (Locate TS, Run IRC) C->D For Reactions E 5. Solvated Energy Calculation (PCM Model) D->E F Calculate ΔG‡ and ΔGrxn E->F

Caption: A generalized workflow for the theoretical analysis of molecular properties and reactivity.

Part 2: Molecular and Electronic Structure

The optimized geometry of this compound reveals the spatial arrangement of its constituent atoms and provides the foundation for understanding its electronic properties.

FMO E Energy HOMO_level LUMO_level LUMO_label LUMO (on C=O π*) LUMO_level->LUMO_label HOMO_level->LUMO_level   ΔE HOMO_label HOMO (on S and Phenyl Ring) HOMO_level->HOMO_label Oxidation Reactant R-S-R' + H₂O₂ TS1 TS1 Reactant->TS1 ΔG‡₁ Intermediate R-S(O)-R' + H₂O TS1->Intermediate TS2 TS2 Intermediate->TS2 ΔG‡₂ Product R-S(O)₂-R' + H₂O TS2->Product

Caption: Reaction coordinate diagram for the two-step oxidation of a thioether.

3.2. Base-Catalyzed Hydrolysis

The hydrolysis of esters is a fundamental organic reaction. F[5][6]or thioesters, this reaction is also of immense biological importance, often catalyzed by thioesterase enzymes. T[7][8]heoretical studies on the alkaline hydrolysis of methyl thioacetate have shown a stepwise mechanism involving a tetrahedral intermediate.

[4]Mechanism of Hydrolysis: The reaction proceeds via a nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon of MPTA.

  • Tetrahedral Intermediate Formation: This leads to the formation of a transient, high-energy tetrahedral intermediate.

  • Intermediate Collapse: The intermediate collapses, expelling the leaving group. In the case of MPTA, there are two potential leaving groups: methoxide (⁻OCH₃) or phenylthiolate (⁻SPh). Due to the higher acidity of thiophenol compared to methanol, phenylthiolate is a much better leaving group. Therefore, the C-S bond is preferentially cleaved, yielding methyl acetate and phenylthiolate. This contrasts with oxygen esters where the C-OR bond is cleaved.

Computational Protocol for Hydrolysis:

  • Model the reactants: MPTA and a hydroxide ion, including explicit water molecules if a microsolvation approach is desired, or PCM for a bulk solvent model.

  • Locate the transition state (TS_attack) for the nucleophilic attack of OH⁻ on the carbonyl carbon.

  • Optimize the structure of the tetrahedral intermediate.

  • Locate the transition state (TS_collapse) for the cleavage of the C-S bond.

  • Optimize the products: methyl acetate and phenylthiolate anion.

  • Construct the free energy profile for the reaction pathway.

Hydrolysis cluster_hydrolysis Base-Catalyzed Hydrolysis Pathway Reactants MPTA + OH⁻ TS1 {TS_attack | Nucleophilic Attack} Reactants->TS1 ΔG‡_attack Intermediate Tetrahedral Intermediate [R-C(O⁻)(OH)-SPh] TS1->Intermediate TS2 {TS_collapse | C-S Bond Cleavage} Intermediate->TS2 ΔG‡_collapse Products Products CH₃COO⁻ + HSPh TS2->Products

Caption: Energy profile for the stepwise mechanism of base-catalyzed hydrolysis of MPTA.

The theoretical results would quantify the stability of the tetrahedral intermediate and the energy barriers for its formation and collapse, providing a detailed mechanistic picture that is often difficult to resolve experimentally.

Conclusion

This guide has outlined a comprehensive theoretical framework for the study of this compound. By leveraging Density Functional Theory, we can move beyond empirical descriptions to a predictive understanding of molecular behavior. The analysis of the molecule's optimized structure, frontier molecular orbitals, and electrostatic potential provides a static picture of its intrinsic properties. More powerfully, the simulation of reaction pathways for oxidation and hydrolysis reveals the dynamic nature of its reactivity, quantifying the energy barriers that govern reaction rates and elucidating the stepwise mechanisms through which these transformations occur. These computational insights are invaluable for professionals in drug development and materials science, offering a rational basis for molecular design and the prediction of chemical stability and reactivity.

References

  • Google Patents. CN105646306A - Preparation method of 4-methylthio phenylacetic acid.
  • Bio-protocol. Preparation of methyl 2-(phenylthio) acetate. Available from: [Link]

  • Google Patents. JPH10139716A - Hydrolysis of methyl acetate.
  • Google Patents. CN101973880A - Synthetic method of methyl (ethyl) phenyl acetate.
  • Google Patents. CN103553914A - Phenylethyl acetate synthesis method.
  • Master Organic Chemistry. Thiols And Thioethers. Available from: [Link]

  • ResearchGate. 11: the 1 H NMR spectrum of methyl acetate shows two peaks: one at =... Available from: [Link]

  • ResearchGate. (PDF) Mechanism of Oxidation of (p-Substituted Phenylthio)acetic Acids with N-Bromophthalimide. Available from: [Link]

  • ResearchGate. A Comprehensive Approach to the Synthesis of Sulfate Esters. Available from: [Link]

  • CHEM 440. Thioesters. Available from: [Link]

  • PubMed. Synthesis and some properties of sulfate esters and sulfamates of iodothyronines. Available from: [Link]

  • Pearson. Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate?. Available from: [Link]

  • ResearchGate. (PDF) Access to thioethers from thiols and alcohols via homogeneous and heterogeneous catalysis. Available from: [Link]

  • Taylor & Francis. Thioethers – Knowledge and References. Available from: [Link]

  • YouTube. Methyl acetate hydrolysis @mydocumentary838 chemical equation, procedure and graph.. Available from: [Link]

  • Wikipedia. Thioester. Available from: [Link]

  • Chemistry LibreTexts. 15.2: NMR Spectra - an introduction and overview. Available from: [Link]

  • American Chemical Society. Thiol-Free Sulfenylation Redefined: A Single-Atom Transfer Pathway to Symmetrical Di(hetero)arylthioethers via B(C6F5)3 Catalysis. Available from: [Link]

  • Beilstein Journals. Cathodic generation of reactive (phenylthio)difluoromethyl species and its reactions: mechanistic aspects and synthetic applications. Available from: [Link]

  • MDPI. DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. Available from: [Link]

  • PubMed. Theoretical study on the alkaline hydrolysis of methyl thioacetate in aqueous solution. Available from: [Link]

  • Beilstein Journals. Selective synthesis of thioethers in the presence of a transition-metal-free solid Lewis acid. Available from: [Link]

  • RSC Publishing. Structures and harmonic frequencies of sulfur-containing molecules: Assessment of the 1/4 exchange-correlation functional. Available from: [Link]

  • PubMed Central. Thioesterase enzyme families: Functions, structures, and mechanisms. Available from: [Link]

  • docbrown.info. Advanced Organic Chemistry: The 1 H NMR spectrum of methyl ethanoate. Available from: [Link]

  • Chemistry LibreTexts. 21.8: Chemistry of Thioesters and Acyl Phosphates - Biological Carboxylic Acid Derivatives. Available from: [Link]

  • KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available from: [Link]

  • ScienceDirect. Density functional theory studies of sulfur binding on Pd, Cu and Ag and their alloys. Available from: [Link]

  • Asian Journal of Chemistry. Synthesis of Rofecoxib and Study of Lactone Ring Stability. Available from: [Link]

  • PubChem. Methyl (methylthio)acetate. Available from: [Link]

  • MDPI. Oxidation of Disulfides to Thiolsulfinates with Hydrogen Peroxide and a Cyclic Seleninate Ester Catalyst. Available from: [Link]

Sources

Methodological & Application

Application Note: Reactions of Methyl (phenylthio)acetate with Electrophiles

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl (phenylthio)acetate (CAS 17277-58-6) serves as a versatile "chameleon" building block in organic synthesis. It functions primarily as a masked ester equivalent that possesses enhanced acidity at the


-position due to the stabilizing influence of the phenylthio group. This guide details the reaction of this compound with electrophiles, focusing on C-alkylation , Aldol/Knoevenagel condensations , and the strategic use of Pummerer rearrangements . We provide validated protocols for manipulating this scaffold to access complex pharmacological motifs, including 

-substituted esters,

-unsaturated systems, and heterocycles.

Molecular Profile & Reactivity Overview

This compound is characterized by a methylene group flanked by two electron-withdrawing/stabilizing functionalities: the ester carbonyl and the phenylthio ether.

  • Acidity (

    
    ):  The 
    
    
    
    -protons have an estimated
    
    
    of ~16–18 (DMSO), significantly more acidic than simple esters (
    
    
    ~25). This allows for enolization under milder conditions.
  • Dual Nucleophilicity:

    • 
      -Carbon (Soft Nucleophile):  Upon deprotonation, the enolate reacts with alkyl halides and carbonyls.
      
    • Sulfur Atom (Soft Nucleophile): The sulfur lone pair can react with strong oxidants or "hard" electrophiles to form sulfonium salts or sulfoxides.

  • Strategic Value: The phenylthio group is often used as a temporary activating group that is subsequently removed (desulfurization) or transformed (Pummerer rearrangement).

Reactivity Map

The following diagram outlines the divergent pathways available when treating this compound with various electrophiles.

ReactivityMap Start This compound (Ph-S-CH2-COOMe) Base Base (LDA/NaH) Start->Base Deprotonation Oxidant Oxidant (mCPBA) (Sulfoxide Formation) Start->Oxidant Direct Oxidation Enolate Stabilized Enolate [Ph-S-CH-COOMe]- Base->Enolate AlkylHalide Alkyl Halide (R-X) (C-Alkylation) Enolate->AlkylHalide Aldehyde Aldehyde (R-CHO) (Aldol/Knoevenagel) Enolate->Aldehyde AlphaAlk α-Alkyl-α-(phenylthio)acetate AlkylHalide->AlphaAlk UnsatEster α-Phenylthio Acrylate Aldehyde->UnsatEster Pummerer Pummerer Product (α-Acetoxy Sulfide) Oxidant->Pummerer + Ac2O

Figure 1: Divergent reactivity pathways. The sulfur atom activates the


-carbon for C-C bond formation before serving as a functional handle.

Module 1: C-Alkylation with Alkyl Halides[1]

The most common application is the mono-alkylation of the methylene group. The sulfur atom stabilizes the carbanion, preventing the poly-alkylation often seen with simple esters.

Mechanistic Insight

The sulfur atom stabilizes the negative charge via polarization and


-orbital participation (though primarily polarization). This makes the enolate "softer," favoring reaction with soft electrophiles (alkyl iodides/bromides) at the carbon center rather than the oxygen.
Standard Protocol: Mono-Alkylation

Objective: Synthesize Methyl 2-(phenylthio)alkanoate.

Reagents:

  • This compound (1.0 equiv)

  • LDA (Lithium Diisopropylamide) (1.1 equiv) OR NaH (1.2 equiv)

  • Alkyl Halide (R-X) (1.2 equiv)

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Procedure:

  • Enolate Formation:

    • Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

    • Add anhydrous THF and cool to -78 °C (dry ice/acetone bath).

    • Add LDA (1.1 equiv).

    • Dropwise add this compound (diluted in THF) over 10 minutes.

    • Observation: The solution typically turns pale yellow. Stir for 30 minutes at -78 °C to ensure complete deprotonation.

  • Electrophile Addition:

    • Add the Alkyl Halide (1.2 equiv) dropwise.

    • Note: For reactive halides (allylic/benzylic), keep at -78 °C. For unreactive halides, allow to warm to 0 °C or RT.

  • Quench & Workup:

    • Monitor by TLC. Upon completion, quench with saturated aqueous

      
      .
      
    • Extract with EtOAc (

      
      ).[1] Wash combined organics with brine, dry over 
      
      
      
      , and concentrate.
  • Purification:

    • Flash column chromatography (Hexanes/EtOAc).

Table 1: Troubleshooting Alkylation

IssueProbable CauseSolution
S-Alkylation (Sulfonium salt) Electrophile is too "hard" or reaction is neutral/acidic.Ensure strong base (LDA) is used to form the C-nucleophile (enolate) before adding electrophile.
Bis-alkylation Excess base or high temperature.Control stoichiometry strictly (1.05 equiv base). Keep temp at -78 °C during addition.
No Reaction Enolate aggregation or steric hindrance.Add HMPA or DMPU (co-solvent) to break aggregates.

Module 2: Aldol & Knoevenagel Condensations[3]

This compound can condense with aldehydes to form


-unsaturated esters. The phenylthio group preserves the double bond geometry in specific configurations due to steric bulk.
Protocol: Knoevenagel-Type Condensation

Objective: Synthesize Methyl 2-(phenylthio)-3-arylacrylate.

Reagents:

  • This compound (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Base/Catalyst: Piperidine (0.1 equiv) + Benzoic Acid (0.1 equiv)

  • Solvent: Toluene (with Dean-Stark trap)

Procedure:

  • Combine the ester, aldehyde, piperidine, benzoic acid, and toluene in a flask equipped with a Dean-Stark apparatus.

  • Reflux the mixture to azeotropically remove water.

  • Monitor water collection. Reaction is usually complete in 4–12 hours.

  • Cool, wash with dilute HCl (to remove piperidine) and saturated

    
    .
    
  • Concentrate and recrystallize or chromatograph.

Module 3: The Pummerer Rearrangement Strategy

This is a unique advantage of using a thio-ester. The sulfur can be oxidized to a sulfoxide, which then undergoes the Pummerer rearrangement to introduce an oxygen functionality at the


-carbon, effectively converting the starting material into a masked glyoxylate or 

-keto ester.
Mechanism & Workflow
  • Oxidation: Ph-S-CH(R)-COOMe

    
     Ph-S(O)-CH(R)-COOMe (Sulfoxide).
    
  • Rearrangement: Sulfoxide + Acetic Anhydride

    
     Ph-S-C(OAc)(R)-COOMe.
    
  • Hydrolysis: The resulting

    
    -acetoxy sulfide is a hemiacetal equivalent and can be hydrolyzed to the ketone/aldehyde.
    

Pummerer Sulfoxide Sulfoxide Intermediate [Ph-S(O)-CH2-COOMe] AcylSulfonium Acyloxy-Sulfonium Ion (Reactive Intermediate) Sulfoxide->AcylSulfonium + Ac2O Ac2O Acetic Anhydride (Ac2O) Product α-Acetoxy Sulfide [Ph-S-CH(OAc)-COOMe] AcylSulfonium->Product Rearrangement

Figure 2: Pummerer Rearrangement pathway converting the sulfoxide to an α-functionalized scaffold.

Strategic Application: Reductive Desulfurization

A powerful strategy in drug synthesis is to use the phenylthio group solely to facilitate the alkylation, and then remove it.

Protocol:

  • Alkylation: Perform the C-alkylation as described in Module 1.

  • Desulfurization: Dissolve the alkylated product in Ethanol. Add Raney Nickel (slurry in water/ethanol).

  • Reaction: Reflux for 1–4 hours. The C-S bond is cleaved, replaced by C-H.

  • Result: The final product is a simple alkylated ester (e.g., Methyl 2-alkylacetate), which would have been difficult to synthesize directly via simple ester enolates due to self-condensation issues.

References

  • Reactivity of

    
    -Thio Esters:  Trost, B. M.; Salzmann, T. N. "New synthetic methods.[2][3][4] Secoalkylative sequence via 
    
    
    
    -sulfenylated esters." J. Am. Chem. Soc.[3][5]1973 , 95, 6840. Link
  • Pummerer Rearrangement Mechanism: Bur, S. K.; Padwa, A.[6] "The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds." Chem. Rev.2004 , 104, 2401. Link

  • Desulfurization Techniques: Belen'kii, L. I. "Desulfurization of organic sulfur compounds." Russ. Chem. Rev.1990, 59, 1032.
  • General Active Methylene Reactivity: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992. (Classic Text Reference).
  • Knoevenagel Condensation Protocols: Tietze, L. F. "Domino Reactions in Organic Synthesis." Chem. Rev.1996 , 96, 115. Link

Sources

Application Notes & Protocols: Methyl (phenylthio)acetate as a Versatile Synthon for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl (phenylthio)acetate is a highly versatile and reactive chemical intermediate with significant applications in the synthesis of complex pharmaceutical molecules. Its strategic importance lies in the dual reactivity offered by the ester functionality and the sulfur-linked methylene group. The acidic nature of the α-protons allows for the facile generation of a stabilized carbanion, which serves as a potent nucleophile for the construction of new carbon-carbon bonds. This, coupled with the potential for subsequent manipulation of the thioether and ester groups, makes it an invaluable building block in modern medicinal chemistry. These application notes provide a comprehensive overview of the core reactivity of this compound and detail its practical application in the synthesis of key pharmaceutical intermediates, with a focus on the synthesis of precursors for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

Introduction: The Strategic Value of this compound

In the landscape of pharmaceutical development, the efficient and controlled synthesis of active pharmaceutical ingredients (APIs) is paramount. The selection of appropriate starting materials and intermediates can significantly impact the overall yield, purity, and economic viability of a drug manufacturing process. This compound, with its unique structural attributes, serves as a powerful tool for medicinal chemists.

The key to its utility lies in the α-carbon, which is activated by both the adjacent carbonyl group of the ester and the sulfur atom of the thioether. This activation renders the α-protons sufficiently acidic (pKa ≈ 20-22 in DMSO) to be deprotonated by a variety of common bases, such as lithium diisopropylamide (LDA) or sodium hydride. The resulting enolate is a soft nucleophile that can participate in a range of bond-forming reactions.[1][2]

This guide will elucidate the fundamental principles governing the reactivity of this compound and provide detailed protocols for its application in the synthesis of valuable pharmaceutical precursors.

Core Reactivity and Mechanistic Considerations

The primary mode of reactivity for this compound in pharmaceutical synthesis is through the generation of its enolate, which can then be functionalized via alkylation or acylation. A secondary, yet significant, avenue of transformation involves the oxidation of the thioether to a sulfoxide, which can then undergo further reactions such as the Pummerer rearrangement.[3][4]

Enolate Formation and C-C Bond Formation

The deprotonation of this compound with a strong, non-nucleophilic base generates a lithium or sodium enolate. This enolate is a key intermediate for the introduction of a wide array of substituents at the α-position.

The general mechanism for enolate formation and subsequent alkylation is depicted below:

Enolate Formation and Alkylation start This compound enolate Enolate Intermediate start->enolate Deprotonation product α-Substituted Product enolate->product SN2 Alkylation base Strong Base (e.g., LDA) electrophile Electrophile (R-X)

Caption: General workflow for the functionalization of this compound.

This SN2 reaction is most efficient with primary alkyl halides, as well as with activated electrophiles like benzylic and allylic halides.[5] This reaction is fundamental to building the carbon skeleton of many pharmaceutical agents.

Oxidation and the Pummerer Rearrangement

Oxidation of the thioether moiety in this compound or its derivatives to a sulfoxide opens up new synthetic possibilities. The resulting sulfoxide can undergo a Pummerer rearrangement in the presence of an activating agent like acetic anhydride. This reaction transforms the sulfoxide into an α-acyloxy thioether, which is a versatile intermediate for further functionalization.[3][4][6]

The mechanism of the Pummerer rearrangement is as follows:

Pummerer Rearrangement sulfoxide α-Phenylsulfinyl Ester activated Acylated Sulfonium Ion sulfoxide->activated + Ac₂O thionium Thionium Ion Intermediate activated->thionium - AcOH product α-Acetoxy Thioether thionium->product + AcO⁻

Caption: Simplified mechanism of the Pummerer Rearrangement.

This rearrangement is a powerful method for introducing an oxygen functionality at the α-carbon, which can be a key step in the synthesis of certain drug molecules.

Application in the Synthesis of NSAID Precursors

Many non-steroidal anti-inflammatory drugs (NSAIDs), such as Ibuprofen and Naproxen, are derivatives of α-aryl-substituted propionic acids.[7] this compound can be used to construct the core structure of these important pharmaceuticals through a straightforward alkylation protocol.

Synthesis of an α-Aryl-α-(phenylthio)acetate Intermediate

This protocol describes the synthesis of a key intermediate that can be further elaborated into a variety of NSAID analogues.

Protocol 1: Synthesis of Methyl 2-(4-isobutylphenyl)-2-(phenylthio)acetate

Objective: To synthesize a precursor for an Ibuprofen analogue via alkylation of this compound.

Materials:

  • This compound

  • 4-Isobutylbenzyl chloride

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.

  • Add anhydrous THF (50 mL) to the flask and cool the solvent to -78 °C in a dry ice/acetone bath.

  • To the cooled THF, add this compound (1.0 eq.).

  • Slowly add LDA solution (1.1 eq.) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir the resulting solution for 30 minutes at -78 °C to ensure complete enolate formation. The solution will typically turn a pale yellow color.

  • In a separate flask, dissolve 4-isobutylbenzyl chloride (1.05 eq.) in a minimal amount of anhydrous THF.

  • Add the solution of the electrophile dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL).

  • Transfer the mixture to a separatory funnel and add diethyl ether (50 mL). Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure methyl 2-(4-isobutylphenyl)-2-(phenylthio)acetate.

Expected Outcome: A colorless to pale yellow oil. The yield for such alkylations is typically in the range of 75-90%.[8]

Rationale for Experimental Choices:

  • Anhydrous Conditions: The enolate is a strong base and will be quenched by protic solvents like water. Therefore, all reagents and solvents must be scrupulously dried.

  • Low Temperature (-78 °C): The use of low temperature is critical to prevent side reactions, such as self-condensation of the ester enolate, and to ensure kinetic control of the reaction.[1]

  • LDA as Base: LDA is a strong, non-nucleophilic base, which is ideal for generating the enolate without competing in the subsequent alkylation step.[1]

Parameter Condition/Reagent Rationale
Solvent Anhydrous THFAprotic, polar solvent that dissolves reagents and stabilizes the lithium enolate.
Base Lithium diisopropylamide (LDA)Strong, sterically hindered base that rapidly and cleanly forms the enolate.
Temperature -78 °CMinimizes side reactions and ensures kinetic deprotonation.
Electrophile 4-Isobutylbenzyl chlorideA reactive primary benzylic halide suitable for SN2 reaction with the enolate.
Workup Saturated aq. NH₄ClMildly acidic quench to neutralize the remaining base and protonate any unreacted enolate.

Further Transformations of the Intermediate

The synthesized α-aryl-α-(phenylthio)acetate is a versatile intermediate. The phenylthio group can be removed reductively (e.g., with Raney Nickel) to yield the corresponding α-aryl acetate. Alternatively, the ester can be hydrolyzed to the carboxylic acid, which is the active form for many NSAIDs.

Conclusion

This compound is a readily accessible and highly effective building block for the synthesis of pharmaceutical intermediates. Its ability to form a stable, nucleophilic enolate allows for the straightforward introduction of a variety of substituents at the α-position, making it a key component in the synthetic chemist's toolbox. The protocols and principles outlined in these notes provide a solid foundation for the application of this versatile reagent in drug discovery and development, particularly in the construction of non-steroidal anti-inflammatory drug candidates.

References

  • Pummerer Rearrangement. Wikipedia. [Link]

  • Alkylation of Enolate Ions. Chemistry LibreTexts. [Link]

  • Metal-catalyzed methylthiolation of chloroarenes and diverse aryl electrophiles. Royal Society of Chemistry. [Link]

  • Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

  • Alkylation of enolates. University of Oxford. [Link]

  • Pummerer Rearrangement: An Overview. YouTube. [Link]

  • Electrophilic Alkylation of Arenes. Wiley-VCH. [Link]

  • Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. MDPI. [Link]

  • What is the synthetic route of Methyl thioglycolate and its application in organic synthesis?. Shaanxi BLOOM Tech Co.,Ltd. [Link]

  • Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. ResearchGate. [Link]

  • Generating and Alkylating Enolates. Scribd. [Link]

  • Process for preparing phenyl-acetic acid esters.
  • Synthesis method of methyl thioglycolate.
  • A novel synthesis of α‐(phenylthio)aldehydes. ResearchGate. [Link]

  • Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides. PMC - NIH. [Link]

  • Substituted phenylthiophenylamines with antiinflammatory activity. PubMed. [Link]

  • Metal-catalyzed methylthiolation of chloroarenes and diverse aryl electrophiles. ResearchGate. [Link]

  • How Does Methyl Thioglycolate React With Other Chemicals?. Shaanxi BLOOM Tech Co.,Ltd. [Link]

  • Synthesis of alpha-Haloalkyl Esters from alpha-Arylthioalkyl Esters. ResearchGate. [Link]

  • Quantum Theory of Functional Food Science: Establishment of dosage of bioactive compounds in functional food products. Functional Food Science. [Link]

  • One-Step Synthesis of 1-Chloro-3-arylacetone Derivatives from Arylacetic Acids. Organic Chemistry Portal. [Link]

  • Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides. ResearchGate. [Link]

  • The Synthesis and Evaluation of Non-steroidal Antiinflammatory Activity of N ,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides. Drug development & registration. [Link]

  • Electrochemical Site-Selective Alkylation of Azobenzenes with (Thio)Xanthenes. PMC - NIH. [Link]

  • Method of preparing aryl acetic acids.
  • This Sulfoxide Does Something UNEXPECTED (Pummerer Reaction) Mechanism Monday #60!. YouTube. [Link]

  • Direct synthesis of α-ketothioamides from aryl methyl ketones and amines via I2-promoted sp3 C–H functionalization. ResearchGate. [Link]

  • Medicinal Chemistry of NSAIDS. Slideshare. [Link]

  • Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries. PMC - NIH. [Link]

  • Method for producing methyl thioglycolate.
  • Non-Steroidal Anti Inflammatory Drugs- A Systematic Review. Open Access Journals. [Link]

Sources

Application Note: Methyl (phenylthio)acetate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Reagent for C-C Bond Formation and Scaffold Functionalization

Executive Summary

Methyl (phenylthio)acetate (CAS: 17277-58-6) serves as a versatile "chameleon" intermediate in medicinal chemistry. Its utility stems from the synergistic activation of the methylene (


-) position by both the ester carbonyl and the phenylthio ether. This unique electronic arrangement allows for controlled C-C bond formation via alkylation or Knoevenagel condensation, followed by reductive desulfurization—effectively using the phenylthio group as a "temporary" activating group. Furthermore, it acts as a primary substrate for the Pummerer rearrangement, enabling the introduction of oxygen or nitrogen functionalities at the 

-carbon, a critical transformation in the synthesis of

-lactams and complex heterocycles.

Chemical Profile & Reactivity Landscape

The molecule is defined by three reactive centers: the ester (electrophilic), the sulfide (nucleophilic/oxidizable), and the


-methylene  (acidic, pKa 

16-18).
Reactivity Overview Diagram

The following diagram illustrates the divergent synthetic pathways accessible from this compound.

ReactivityMap Start This compound (CAS: 17277-58-6) Oxidation Oxidation (NaIO4) Start->Oxidation Base Base (LDA/Piperidine) Start->Base Sulfoxide Sulfoxide Intermediate (Pummerer Precursor) Oxidation->Sulfoxide Enolate Enolate / Carbanion Base->Enolate Raney Desulfurization (Raney Ni) CleanEster Aliphatic Esters (S-free) Raney->CleanEster Reductive Cleavage AlphaFunc α-Acetoxy/α-Halo Esters Sulfoxide->AlphaFunc Ac2O (Pummerer) Acrylate α-Phenylthio Acrylates (Michael Acceptors) Enolate->Acrylate R-CHO (Knoevenagel) Alkyl α-Alkylated Esters Enolate->Alkyl R-X (Alkylation) Alkyl->Raney

Figure 1: Divergent synthetic pathways.[1] The central sulfide moiety acts as a pivot point for either functionalization (up) or activation/removal (down).

Core Application 1: The "Temporary Activation" Strategy

Context: In drug design, synthesizing complex esters often requires forming a C-C bond at the


-position. Standard ester enolates can be unstable or require cryogenic conditions. The phenylthio group stabilizes the anion, allowing alkylation at higher temperatures, after which the sulfur can be removed.
Mechanism[2][3][4][5][6]
  • Activation: The PhS- group lowers the pKa of the

    
    -protons.
    
  • Alkylation: Formation of the lithium enolate and

    
     attack on an alkyl halide.[2]
    
  • Desulfurization: Raney Nickel cleavage of the C-S bond leaves a clean alkyl chain.

Protocol: -Alkylation and Desulfurization

Objective: Synthesis of Methyl 2-benzylpropanoate (Model NSAID precursor).

Step 1: Enolate Generation & Alkylation

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) under

    
    . Add THF (anhydrous, 20 mL).
    
  • Base Formation: Add diisopropylamine (1.1 eq) and cool to -78°C. Add

    
    -BuLi (1.1 eq) dropwise. Stir for 30 min to generate LDA.
    
  • Substrate Addition: Dissolve this compound (1.0 eq, 5 mmol) in THF (5 mL) and add dropwise to the LDA solution. The solution will turn yellow (enolate formation). Stir for 45 min at -78°C.

  • Electrophile: Add Benzyl bromide (1.2 eq) dropwise.

  • Warming: Allow the reaction to warm to room temperature (RT) over 2 hours.

  • Quench: Quench with saturated

    
     (10 mL). Extract with EtOAc (3x).[3] Dry over 
    
    
    
    and concentrate.
    • Checkpoint: NMR should show disappearance of the singlet at

      
       3.6 (CH2) and appearance of a doublet/multiplet for the 
      
      
      
      -CH.

Step 2: Raney Nickel Desulfurization

  • Catalyst Prep: Wash Raney Nickel slurry (W-2 or W-4 grade, ~10 eq by weight) with water (3x) and ethanol (3x) to remove alkali. Caution: Pyrophoric.

  • Reaction: Dissolve the alkylated intermediate from Step 1 in Ethanol (30 mL). Add the washed Raney Nickel.

  • Reflux: Heat to reflux for 4-12 hours. Monitor by TLC (the product will be less polar and UV inactive if the PhS is gone, though the benzyl group remains UV active).

  • Filtration: Filter through a Celite pad (keep wet to prevent fire). Wash with EtOH.

  • Result: Concentration yields the desulfurized ester.

Core Application 2: The Pummerer Rearrangement

Context: This is the most "atom-economical" use of the reagent. It transforms the C-H bond adjacent to sulfur into a C-O bond, providing access to


-hydroxy esters or aldehyde precursors.
Workflow Diagram

Pummerer Substrate This compound Sulfoxide Sulfoxide Intermediate (Isolable Solid) Substrate->Sulfoxide Oxidation Oxidant NaIO4 (1.1 eq) Methanol/Water Oxidant->Sulfoxide PummererProd α-Acetoxy-α-(phenylthio)acetate Sulfoxide->PummererProd Rearrangement Reagent Acetic Anhydride (Reflux) Reagent->PummererProd Final Methyl Glyoxylate / α-Keto Ester PummererProd->Final Functional Group Swap Hydrolysis Hydrolysis (HgCl2/H2O) Hydrolysis->Final

Figure 2: Step-wise conversion of the sulfide to an oxidized functional handle.

Protocol: Synthesis of -Acetoxy Sulfide
  • Oxidation:

    • Dissolve this compound (10 mmol) in MeOH (50 mL).

    • Add

      
       (11 mmol) dissolved in water (20 mL) dropwise at 0°C. Note: Avoid mCPBA to prevent over-oxidation to sulfone.
      
    • Stir overnight at RT. Filter the white precipitate (

      
      ). Extract filtrate with 
      
      
      
      .
    • Yield: Methyl (phenylsulfinyl)acetate (Sulfoxide).

  • Rearrangement:

    • Dissolve the sulfoxide (5 mmol) in Acetic Anhydride (10 mL).

    • Add Sodium Acetate (anhydrous, 2.0 eq) as a buffer.

    • Reflux at 120°C for 3-5 hours.

    • Workup: Remove excess

      
       under vacuum. Dilute with EtOAc, wash with 
      
      
      
      (aq) to neutralize acid.
    • Product: Methyl

      
      -acetoxy-
      
      
      
      -(phenylthio)acetate. This hemiacetal-like species can be hydrolyzed to the glyoxylate or used as an electrophile.

Core Application 3: Knoevenagel Condensation (Scaffold Building)

Context: The active methylene group is sufficiently acidic to condense with aromatic aldehydes, yielding


-phenylthioacrylates. These are valuable intermediates for synthesizing sulfur-containing heterocycles (e.g., thiochromanes) or as Michael acceptors for cysteine proteases.
Comparative Data: Base Selection

Optimization of the Knoevenagel reaction with benzaldehyde (1.0 eq).

Catalyst SystemSolventTemp (°C)Yield (%)Notes
Piperidine / AcOH Benzene/TolueneReflux (Dean-Stark)85-92%Standard, robust method.
TiCl4 / Pyridine THF0 -> RT95%Best for sterically hindered aldehydes.
K2CO3 DMF8060-70%Can lead to side reactions (hydrolysis).
L-Proline DMSORT75%Organocatalytic/Green approach.
Protocol: Synthesis of Methyl 2-(phenylthio)cinnamate
  • Reagents: this compound (10 mmol), Benzaldehyde (10 mmol), Piperidine (0.5 mL), Glacial Acetic Acid (0.5 mL).

  • Solvent: Toluene (50 mL) in a flask equipped with a Dean-Stark trap.

  • Reaction: Reflux for 6-10 hours until water collection ceases.

  • Workup: Wash with dilute HCl (to remove piperidine), then

    
    , then brine.
    
  • Purification: Recrystallization from Ethanol/Hexane or flash chromatography.

  • Application: The resulting alkene is a "masked" ketone. Hydrolysis of the vinyl sulfide (using

    
     or 
    
    
    
    ) yields the corresponding
    
    
    -keto ester.

Safety & Handling (E-E-A-T)

  • Stench: Like most organic sulfides, this compound has a disagreeable odor. All reactions must be performed in a well-ventilated fume hood. Bleach (hypochlorite) solution should be kept handy to oxidize any spills (neutralizing the smell).

  • Raney Nickel: Dry Raney Nickel is pyrophoric (ignites in air). Always handle it as a slurry in water or ethanol. Never let it dry out on a filter paper.

  • Skin/Eye Contact: Irritant. Wear nitrile gloves and safety goggles.

References

  • Trost, B. M., & Salzmann, T. N. (1976). New synthetic methods.[4][5] Sulfenylations and dehydrosulfenylations of esters and ketones. Journal of the American Chemical Society. Link

  • Bur, S. K., & Padwa, A. (2004). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. Chemical Reviews. Link

  • Magnus, P. D. (1977). Recent developments in sulfone and sulfoxide chemistry. Tetrahedron. Link

  • Otera, J. (2000). Transesterification. Chemical Reviews. (Context on ester reactivity). Link

  • Sigma-Aldrich. (2023). Safety Data Sheet: this compound.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl (phenylthio)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl (phenylthio)acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile thioether. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you achieve high purity for your downstream applications.

Introduction to Purification Challenges

This compound is commonly synthesized via a nucleophilic substitution reaction between a thiophenoxide salt and a methyl haloacetate (e.g., methyl chloroacetate or methyl bromoacetate). While the synthesis is relatively straightforward, achieving high purity can be challenging due to the nature of the starting materials and potential side products. The primary purification hurdles include:

  • Removal of Unreacted Starting Materials: Thiophenol is notoriously malodorous and can be difficult to remove completely. Residual methyl haloacetate can also contaminate the final product.

  • Formation of Diphenyl Disulfide: Thiophenol is susceptible to oxidation, leading to the formation of diphenyl disulfide, a common and often difficult-to-separate impurity.

  • Thermal Stability: While thioethers are generally thermally stable, prolonged exposure to high temperatures during distillation can lead to decomposition, especially if acidic or basic impurities are present.

  • Hydrolysis: The ester functionality of this compound can be susceptible to hydrolysis under certain work-up or purification conditions.

This guide will address these challenges in a practical, question-and-answer format, providing not just the "how" but also the "why" behind each recommendation.

Troubleshooting Guides

Issue 1: Persistent Thiophenol Odor in the Purified Product

Q1: After aqueous workup and solvent removal, my product has a strong, unpleasant odor characteristic of thiophenol. How can I effectively remove this impurity?

A1: Residual thiophenol is a frequent issue. Its removal is critical not only for the purity of the product but also for workplace safety and to avoid interference in subsequent reactions.

  • Causality: Thiophenol is more acidic than water but may not be fully extracted by a simple aqueous wash, especially if the organic phase is not sufficiently nonpolar.

  • Troubleshooting Protocol:

    • Base Wash: Perform a thorough wash of the crude product (dissolved in an inert organic solvent like ethyl acetate or diethyl ether) with a mild aqueous base. A 5-10% solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is recommended. This will deprotonate the acidic thiophenol, forming the water-soluble sodium thiophenoxide salt, which will partition into the aqueous layer.

    • Multiple Extractions: Repeat the base wash 2-3 times to ensure complete removal. Monitor the progress by smelling a small, evaporated sample of the organic layer (use caution).

    • Brine Wash: After the base washes, wash the organic layer with saturated aqueous sodium chloride (brine) to remove any remaining water-soluble impurities and to aid in breaking any emulsions.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

Diagram: Liquid-Liquid Extraction for Thiophenol Removal

G cluster_0 Workup Process Crude Product Crude Product Base Wash Base Wash Crude Product->Base Wash Dissolve in EtOAc Aqueous Layer Aqueous Layer Base Wash->Aqueous Layer Sodium Thiophenoxide Organic Layer Organic Layer Base Wash->Organic Layer This compound Brine Wash Brine Wash Organic Layer->Brine Wash Drying Drying Brine Wash->Drying Pure Product Pure Product Drying->Pure Product Concentrate

Technical Support Center: Methyl (phenylthio)acetate Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl (phenylthio)acetate. This guide is designed to provide in-depth, field-proven insights into the stability and degradation of this compound. We will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.

Troubleshooting Guide

This section addresses specific issues you might encounter during your stability and degradation studies.

Question 1: I'm observing unexpected peaks in my HPLC/LC-MS analysis during a stability study. How can I identify them?

Answer:

The appearance of new peaks is a primary indicator of degradation. For this compound, two main degradation pathways are likely responsible: hydrolysis and oxidation .

  • Causality: The molecule contains two reactive centers: the ester group, which is susceptible to hydrolysis, and the thioether sulfur atom, which is prone to oxidation.

    • Hydrolysis: The ester bond can be cleaved by water, especially under acidic or basic conditions, to yield (phenylthio)acetic acid and methanol. This is analogous to the hydrolysis of other simple esters like methyl acetate.[1][2]

    • Oxidation: The electron-rich sulfur atom can be oxidized by common oxidants (e.g., hydrogen peroxide, atmospheric oxygen, or metal ion catalysts) to form Methyl (phenylsulfinyl)acetate (the sulfoxide) and potentially further to Methyl (phenylsulfonyl)acetate (the sulfone). The oxidation of thioethers is a well-documented reaction.[3][4]

Troubleshooting Steps:

  • Predict Degradants: The primary expected degradants are (phenylthio)acetic acid (from hydrolysis) and Methyl (phenylsulfinyl)acetate (from oxidation).

  • Mass Spectrometry Analysis: If using LC-MS, extract the ion chromatograms for the predicted molecular weights of these degradants to see if they match your unknown peaks.

  • Forced Degradation: Intentionally stress your sample under specific conditions to enrich for certain degradants. This can help confirm identities.

    • To confirm the hydrolysis peak, reflux a sample in acidic or basic water.

    • To confirm the oxidation peak, treat a sample with a mild oxidizing agent like hydrogen peroxide (H₂O₂).[5]

  • Co-injection with Standards: The most definitive method is to synthesize or purchase authentic standards of the suspected degradants and perform a co-injection with your degraded sample. A single, sharp, co-eluting peak provides strong evidence of identity.

Question 2: My degradation experiments are showing inconsistent or non-reproducible results. What are the critical parameters I need to control?

Answer:

Inconsistent results in degradation studies almost always stem from poorly controlled experimental variables. The key is to design a self-validating system where each parameter is carefully managed.

  • Causality: The rates of hydrolysis and oxidation are highly sensitive to environmental factors. Minor variations in these factors can lead to significant differences in degradation profiles.

Critical Parameters to Control:

ParameterRationale & CausalityRecommended Control Measures
pH Both acid- and base-catalyzed hydrolysis can occur. The rate of hydrolysis is often pH-dependent.[6] Oxidation rates can also be influenced by pH.Use well-defined, buffered solutions for all aqueous studies. Monitor and record the pH before and after the experiment.
Temperature Reaction rates generally increase with temperature.[1] High temperatures can accelerate both hydrolysis and oxidation.[7]Conduct experiments in a calibrated, temperature-controlled environment (e.g., incubator, water bath). Use a consistent temperature for all comparative studies.
Oxygen/Atmosphere The thioether moiety is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light or trace metals.For studies where oxidation is to be minimized, degas solvents and run reactions under an inert atmosphere (e.g., Nitrogen or Argon).
Light Exposure Thioethers can be susceptible to photodegradation.[4] UV or even ambient light can provide the energy to initiate radical oxidation reactions.[8]Protect samples from light using amber vials or by covering glassware with aluminum foil, unless photostability is the specific parameter being tested.
Trace Metal Contamination Transition metals can catalyze oxidation reactions. Leachables from glassware or impurities in reagents can act as catalysts.Use high-purity solvents and reagents. Consider using metal-free labware or pre-washing glassware with a chelating agent like EDTA.

A robust experimental design, such as a forced degradation study following ICH guidelines, will systematically investigate each of these stress factors.[6]

Frequently Asked Questions (FAQs)

Question: What are the primary degradation pathways of this compound?

Answer:

The two primary degradation pathways for this compound are hydrolysis of the ester functional group and oxidation of the thioether sulfur atom.

  • Hydrolysis: This reaction involves the cleavage of the ester bond by water. It can be catalyzed by acid or base. The products are (phenylthio)acetic acid and methanol. Under neutral conditions, this reaction is typically slow but can be accelerated by temperature.[9]

  • Oxidation: The sulfur atom is readily oxidized. The first oxidation product is the sulfoxide, Methyl (phenylsulfinyl)acetate. Under stronger oxidative conditions, further oxidation to the sulfone, Methyl (phenylsulfonyl)acetate, can occur. Common laboratory oxidants like hydrogen peroxide or even atmospheric oxygen over long periods can cause this degradation.[3]

The following diagram illustrates these primary pathways:

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway MTA This compound PTAA (phenylthio)acetic acid MTA->PTAA + H₂O (Acid/Base) MeOH Methanol Sulfoxide Methyl (phenylsulfinyl)acetate (Sulfoxide) MTA->Sulfoxide + [O] (e.g., H₂O₂) Sulfone Methyl (phenylsulfonyl)acetate (Sulfone) Sulfoxide->Sulfone + [O] (Stronger Oxidant)

Caption: Primary degradation pathways of this compound.

Question: What experimental protocol should I follow for a comprehensive forced degradation study?

Answer:

A forced degradation or stress testing study is essential to understand the intrinsic stability of a molecule.[6] The goal is to achieve 5-20% degradation to ensure that the analytical methods are stability-indicating without degrading the molecule so extensively that secondary degradation products complicate the analysis.

Here is a standard protocol based on regulatory guidelines[7]:

Experimental Protocol: Forced Degradation of this compound

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions (run each in parallel with a control sample protected from stress):

    • Acid Hydrolysis:

      • Mix the stock solution with 0.1 M HCl (1:1 v/v).

      • Incubate at 60°C for 24 hours.

      • Withdraw samples at intermediate time points (e.g., 2, 6, 12 hours).

      • Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.

    • Base Hydrolysis:

      • Mix the stock solution with 0.1 M NaOH (1:1 v/v).

      • Incubate at room temperature (25°C) for 4 hours (base hydrolysis is often faster than acid hydrolysis).[6]

      • Withdraw samples at intermediate time points (e.g., 30 min, 1, 2 hours).

      • Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.

    • Oxidative Degradation:

      • Mix the stock solution with 3% hydrogen peroxide (H₂O₂) (1:1 v/v).

      • Incubate at room temperature (25°C) for 6 hours, protected from light.

      • Withdraw samples at intermediate time points.

    • Thermal Degradation:

      • Place a sample of the stock solution in a sealed vial in a calibrated oven at 80°C for 48 hours.

      • Ensure the solvent is stable at this temperature or perform the study on the solid compound.

    • Photolytic Degradation:

      • Expose a sample of the stock solution in a photostable, transparent container (e.g., quartz cuvette) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

      • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

  • Sample Analysis:

    • Analyze all stressed samples, controls, and a non-degraded standard by a stability-indicating HPLC-UV/MS method.

    • Sample HPLC Method:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm and/or Mass Spectrometry (ESI+)

      • Injection Volume: 10 µL

  • Data Evaluation:

    • Calculate the percentage degradation in each condition.

    • Identify and characterize the major degradation products using mass spectrometry and comparison of retention times.

References

  • Hydrolysis of methyl acetate.
  • Method and apparatus of methyl acetate hydrolysis.
  • Forced Degradation Studies of Synthetic Oligonucleotide. Agilent. [Link]

  • The Neutral Hydrolysis of Methyl Acetate. Part 2. Is There a Tetrahedral Intermediate? NRC Publications Archive - Canada.ca. [Link]

  • FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Sciforum. [Link]

  • Mechanism of Oxidation of (p-Substituted Phenylthio)acetic Acids with N-Bromophthalimide. ResearchGate. [Link]

  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. PMC - NIH. [Link]

  • Synthetic developments on the preparation of thioethers via photocatalysis. New Journal of Chemistry (RSC Publishing). [Link]

  • Forced degradation of recombinant monoclonal antibodies: A practical guide. PMC - NIH. [Link]

Sources

stability and storage conditions for Methyl (phenylthio)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers and drug development professionals working with Methyl (phenylthio)acetate (CAS 17277-58-6) . It synthesizes physical property data, stability mechanisms, and practical handling protocols into a cohesive support resource.

Compound Profile & Critical Storage Parameters

This compound is a thioether-ester intermediate used frequently in the synthesis of heterocycles and pharmaceutical targets. Its dual functionality—a sulfide linkage prone to oxidation and an ester group prone to hydrolysis—dictates its stability profile.

Physicochemical Summary
PropertyValueNotes
CAS Number 17277-58-6Unique Identifier
Molecular Formula C₉H₁₀O₂SMW: 182.24 g/mol
Physical State Colorless to pale yellow liquidViscous, characteristic sulfide odor
Boiling Point 102 °C (at 3 mmHg)High boiling point; vacuum distillation required
Density ~1.17 g/cm³Denser than water
Solubility Soluble in MeOH, DCM, EtOAcImmiscible with water
Storage Protocol: The "Cold-Dark-Dry" Rule

While some commercial suppliers list "Ambient" storage, field experience dictates stricter controls to maintain >98% purity over long durations (6+ months).

  • Temperature: 2–8 °C (Refrigerated). Lower temperatures significantly retard the auto-oxidation of the sulfur atom.

  • Atmosphere: Inert Gas (Argon or Nitrogen). The thioether group is an oxygen scavenger. Store under a positive pressure of Argon to prevent sulfoxide formation.

  • Light: Amber Glass or Aluminum Foil. UV light can catalyze radical decomposition and photo-oxidation of the C–S bond.

  • Moisture: Desiccator. Moisture ingress catalyzes ester hydrolysis, releasing (phenylthio)acetic acid and methanol.

Stability & Degradation Mechanisms[5]

Understanding how the molecule fails is the key to preventing it. The two primary degradation pathways are S-Oxidation and Ester Hydrolysis .

Pathway Visualization

The following diagram maps the degradation logic and the necessary intervention steps.

G Compound This compound (Active Reagent) Oxidation Oxidation Pathway (Exposure to Air/Light) Compound->Oxidation O2 / UV Hydrolysis Hydrolysis Pathway (Exposure to Moisture/Acid) Compound->Hydrolysis H2O / H+ Sulfoxide Sulfoxide Impurity (Ph-S(=O)-CH2-COOMe) Oxidation->Sulfoxide + [O] Acid (Phenylthio)acetic acid (Precipitate/Ph-S-CH2-COOH) Hydrolysis->Acid Ester Cleavage Sulfone Sulfone Impurity (Ph-SO2-CH2-COOMe) Sulfoxide->Sulfone + [O] (Slow)

Figure 1: Degradation pathways of this compound showing susceptibility to oxidation (top) and hydrolysis (bottom).

Troubleshooting Guide

Use this diagnostic table to identify issues based on sensory observations.

Symptom Root Cause Diagnostic Action Remediation
Color change: Clear → Dark Yellow/OrangeOxidation. Formation of sulfoxides and conjugated impurities.Run TLC (Hex/EtOAc). Look for a lower Rf spot (Sulfoxide is more polar).Purification: Flash chromatography on silica gel (Gradient: Hexane → 10% EtOAc).
Smell: Sharp, vinegar-like or acridHydrolysis. Release of free acid.Check pH of an aqueous wash (if applicable).Wash: Dissolve in DCM, wash with sat. NaHCO₃ to remove acid, dry over MgSO₄.
Smell: Rotten eggs / SkunkyThiol Degradation. Trace cleavage of C-S bond (rare) or impurity (Thiophenol).Safety Alert: Thiophenol is toxic. Handle in fume hood.Scavenge: Treat solution with dilute NaOH (thiophenol is acidic) or bleach (oxidizes thiol to disulfide).
Precipitation: White solid in liquidHydrolysis/Freezing. The free acid is a solid (MP: 60-63°C).Warm to RT. If solid remains, it is the acid impurity.Filter the solid (Acid) or perform base extraction to remove it.

Experimental Protocols

Protocol A: Purity Verification (TLC)

Standard validation before starting a synthesis.

  • Mobile Phase: Hexane : Ethyl Acetate (4:1).

  • Sample Prep: Dilute 1 drop of reagent in 1 mL DCM.

  • Visualization:

    • UV (254 nm): Strong absorption due to the phenyl ring.

    • KMnO₄ Stain: Sulfur compounds oxidize rapidly, appearing as a bright yellow/white spot on a pink background.

  • Interpretation:

    • Rf ~0.6: this compound (Product).

    • Rf ~0.3: Methyl (phenylsulfinyl)acetate (Sulfoxide impurity).

    • Baseline: (Phenylthio)acetic acid (Hydrolysis impurity).

Protocol B: Removal of Oxidation Impurities

If the liquid has turned yellow, use this rapid filtration method.

  • Pack a short glass column (or a glass pipette for small scales) with Silica Gel (230-400 mesh) .

  • Condition with 100% Hexane .

  • Load the neat liquid (or dissolved in minimal Hexane/DCM).

  • Elute with 5% Ethyl Acetate in Hexane .

  • The non-polar thioether elutes first. The polar sulfoxide/sulfone impurities stick to the silica or elute much later.

  • Concentrate the filtrate under vacuum.

Frequently Asked Questions (FAQ)

Q: Can I store this compound in a plastic container? A: No. Thioethers and esters can leach plasticizers from certain polymers (PVC, PS) over time. Always use glass (borosilicate) or Teflon (PTFE) lined caps. Polypropylene (PP) is acceptable for short-term handling but not long-term storage.

Q: I see a "crust" around the cap. Is the reagent ruined? A: The crust is likely (phenylthio)acetic acid , formed by hydrolysis from moisture in the air reacting with the residue on the threads. Wipe the threads with a dry tissue. If the liquid inside is clear, it is likely still usable, but verify purity via TLC.

Q: Is the sulfur odor dangerous? A: While characteristic and unpleasant, the odor threshold for organic sulfides is extremely low (ppb range). However, a sudden increase in "rotten egg" smell indicates decomposition to thiophenol , which is significantly more toxic. Always handle in a fume hood .[1]

Q: Can I distill this compound to purify it? A: Yes, but it requires high vacuum.

  • Boiling Point: 102 °C at 3 mmHg.[2]

  • Warning: Do not distill at atmospheric pressure; the high heat required (>250°C) will cause thermal decomposition and polymerization of the sulfur linkage.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 17277-58-6). Retrieved from

  • PureSynth. Material Safety Data Sheet (MSDS) & Physical Properties. Retrieved from

  • National Institutes of Health (PubChem). Compound Summary: this compound.[3] Retrieved from

  • TCI Chemicals. Safety Data Sheet: this compound. Retrieved from

Sources

Validation & Comparative

comparative reactivity of Methyl (phenylthio)acetate and benzyl (phenylthio)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Strategic Selection in Thio-Ester Scaffolds

In the landscape of drug development and organic synthesis, Methyl (phenylthio)acetate (MPTA) and Benzyl (phenylthio)acetate (BPTA) serve as critical "masked" synthons. While they share the core


-(phenylthio) ester pharmacophore—imparting high C-H acidity and unique redox activity—their divergent ester groups dictate their utility in multi-step synthesis.

The Core Distinction:

  • MPTA is the Atom-Economy Choice : Ideal for early-stage scale-up where volatility (for purification) and atom economy are prioritized. It relies exclusively on basic/acidic hydrolysis for deprotection.

  • BPTA is the Orthogonal Choice : Essential for late-stage functionalization. The benzyl ester offers protection orthogonality (cleavable via hydrogenolysis) and increased lipophilicity, which often improves handling of sulfur-containing intermediates that can otherwise be volatile or foul-smelling.

Part 1: Structural & Electronic Profiling

The reactivity of these molecules is governed by the synergy between the sulfur atom and the carbonyl group. The sulfur atom enhances the acidity of the


-protons significantly compared to standard acetates.
Table 1: Physicochemical & Reactivity Profile[1]
FeatureThis compound (MPTA)Benzyl (phenylthio)acetate (BPTA)Impact on Workflow
Formula


BPTA adds significant MW (mass penalty).
Est. pKa (

-H)
~17–19 (DMSO)~17–19 (DMSO)Both are highly acidic for esters; easily deprotonated by weak bases (e.g., NaH, DBU).
Deprotection Saponification (

)
Hydrogenolysis (

) or Saponification
BPTA allows deprotection in the presence of base-sensitive groups.
Lipophilicity ModerateHighBPTA is easier to extract in organic phases; MPTA may require careful extraction.
Volatility High (distinct sulfur odor)Low (Solid/Oil)BPTA is superior for handling; MPTA requires fume hood rigor.
UV Activity Moderate (Phenyl ring)High (Two Phenyl rings)BPTA is easier to monitor via TLC/HPLC.

Part 2: Nucleophilic Substitution & Hydrolysis (The Ester Site)

The most significant operational difference lies in how the ester moiety is manipulated.

Hydrolytic Stability & Cleavage
  • MPTA (Base Hydrolysis): Hydrolysis follows the standard

    
     mechanism. However, the presence of the 
    
    
    
    -phenylthio group makes the leaving group (methoxide) expulsion competitive with enolization.
    • Protocol Note: Use LiOH over NaOH. Lithium coordinates with the carbonyl oxygen and the sulfur, stabilizing the intermediate and preventing retro-Claisen-like decomposition.

  • BPTA (Neutral Cleavage): The benzyl ester allows for hydrogenolysis (

    
    ). This is crucial when the molecule contains other esters (e.g., a methyl ester elsewhere) that must remain intact.
    
    • Expert Insight: Sulfur can poison Pd catalysts. When hydrogenating BPTA, higher catalyst loading (10-20 wt%) or the use of Raney Nickel (which also desulfurizes, see Part 4) must be considered. For simple deprotection without desulfurization, transfer hydrogenation (cyclohexene/Pd) is often more robust against sulfur poisoning.

Orthogonality Visualization

The following diagram illustrates the divergent deprotection pathways, highlighting why BPTA is preferred for complex molecule synthesis.

DeprotectionLogic Start Substrate with Base-Sensitive Group MPTA_Path Methyl Ester (MPTA Derived) Start->MPTA_Path Use MPTA BPTA_Path Benzyl Ester (BPTA Derived) Start->BPTA_Path Use BPTA Base_Cond LiOH / H2O (Saponification) MPTA_Path->Base_Cond BPTA_Path->Base_Cond Option available H2_Cond H2 / Pd-C (Hydrogenolysis) BPTA_Path->H2_Cond Result_Fail DECOMPOSITION (Base attacks sensitive group) Base_Cond->Result_Fail Result_Success TARGET ACID (Sensitive group intact) H2_Cond->Result_Success

Figure 1: Decision matrix for ester selection based on substrate stability. BPTA offers a "safety valve" for base-sensitive targets.

Part 3: C-H Acidity & Enolate Chemistry (The -Carbon)

Both MPTA and BPTA are excellent nucleophiles. The sulfur atom stabilizes the


-anion through polarizability and orbital overlap (often debated as 

-orbital participation or negative hyperconjugation).
Reactivity Comparison
  • Alkylation: Both undergo facile alkylation with alkyl halides using mild bases (

    
     in DMF or NaH in THF).
    
  • Steric Impact: BPTA has a bulkier benzyl group. In highly crowded electrophiles, MPTA reacts faster due to lower steric hindrance at the reaction center.

  • Aldol-Type Reactions: Both react with aldehydes to form

    
    -phenylthio- 
    
    
    
    -hydroxy esters. These are versatile intermediates for Pummerer rearrangements (see below).
Protocol: Controlled Mono-Alkylation

This protocol works for both, but BPTA yields are typically higher due to easier isolation (non-volatile product).

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Solvent: Add anhydrous THF (0.2 M concentration relative to substrate).

  • Base: Add NaH (1.1 equiv, 60% dispersion) at 0°C. Stir for 15 min.

    • Observation: Evolution of

      
       gas. Solution turns slightly yellow (enolate formation).
      
  • Addition: Add Electrophile (1.05 equiv) dropwise.

  • Workup: Quench with sat.

    
    .
    
    • Differentiation: For MPTA, keep rotary evaporator bath <30°C to prevent loss of product. For BPTA, standard concentration is safe.

Part 4: Sulfur Oxidation & Pummerer Chemistry

A unique application of these scaffolds is the Pummerer Rearrangement , converting the sulfide to an aldehyde or ketone equivalent.

Mechanism:

  • Oxidation of Sulfide to Sulfoxide (using mCPBA or

    
    ).
    
  • Acylation of Sulfoxide (using Acetic Anhydride or TFAA).

  • Rearrangement to

    
    -acetoxy sulfide.
    

Comparative Insight:

  • MPTA: The rearrangement proceeds well, but the resulting

    
    -acetoxy- 
    
    
    
    -phenylthio acetate is often an unstable oil that degrades on silica.
  • BPTA: The benzyl group adds crystallinity and stability, allowing for the isolation of the Pummerer intermediate if necessary.

Pummerer Substrate Phenylthio Ester (MPTA or BPTA) Oxidation Oxidation (NaIO4, MeOH/H2O) Substrate->Oxidation Sulfoxide Sulfoxide Intermediate Oxidation->Sulfoxide Pummerer_Cond Ac2O / Heat (Pummerer) Sulfoxide->Pummerer_Cond Intermed Thionium Ion Pummerer_Cond->Intermed -AcOH Product α-Acetoxy-α-phenylthio Ester (Masked Aldehyde) Intermed->Product +AcO-

Figure 2: The Pummerer Rearrangement pathway common to both substrates. BPTA provides superior stability for the final 'Masked Aldehyde' product.

Part 5: References

  • Acidity of

    
    -Thio Esters: Bordwell pKa Table (Acidity in DMSO). The stabilization of carbanions by sulfur is well-documented, placing these esters in the pKa range of 17-19. 
    
  • Pummerer Rearrangement Mechanism: Bur, S. K., & Padwa, A. (2004). The Pummerer Reaction: Methodology and Strategy for the Synthesis of Heterocyclic Compounds. Chemical Reviews, 104(5), 2401–2432.

  • Hydrolysis of Esters: Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reference for ester cleavage conditions: LiOH for methyl, Hydrogenolysis for benzyl).

  • Synthetic Utility of

    
    -Phenylthio Esters:  Ishibashi, H., et al. (1990). Synthesis of 
    
    
    
    -(phenylthio) esters. Chemical & Pharmaceutical Bulletin. (Discusses the alkylation and subsequent desulfurization).

A Comparative Spectroscopic Guide to (Phenylthio)acetate Esters: Unveiling Molecular Nuances

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a foundational pillar of successful research. Spectroscopic techniques such as Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are indispensable tools in this endeavor, providing a detailed fingerprint of a compound's architecture. This guide offers an in-depth spectroscopic comparison of three closely related (phenylthio)acetate esters: methyl (phenylthio)acetate, ethyl (phenylthio)acetate, and isopropyl (phenylthio)acetate. By examining the subtle yet significant variations in their spectra, we can gain a deeper understanding of how the seemingly minor change in the ester alkyl group influences the molecule's spectroscopic signature.

Introduction to Spectroscopic Characterization

The unequivocal identification of a chemical compound relies on the convergence of data from multiple analytical techniques. Each spectroscopic method probes different aspects of a molecule's structure. IR spectroscopy reveals the presence of specific functional groups by detecting their characteristic vibrational frequencies. NMR spectroscopy provides a detailed map of the hydrogen and carbon framework, offering insights into the connectivity and chemical environment of each atom. Mass spectrometry, on the other hand, determines the molecular weight of the compound and provides information about its fragmentation pattern, which can be pieced together to deduce the overall structure. In this guide, we will dissect the IR, ¹H NMR, ¹³C NMR, and mass spectra of our three target esters to highlight the key differentiating features.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for methyl, ethyl, and isopropyl (phenylthio)acetate. This data has been compiled from various reputable sources to provide a comprehensive overview.

Table 1: Infrared (IR) Spectroscopy Data

CompoundC=O Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-S Stretch (cm⁻¹)Aromatic C-H Stretch (cm⁻¹)Aliphatic C-H Stretch (cm⁻¹)
This compound ~1738~1250, ~1160~700-600~3100-3000~3000-2850
Ethyl (phenylthio)acetate ~1736~1240, ~1170~700-600~3100-3000~3000-2850
Isopropyl (phenylthio)acetate ~1730~1230, ~1100~700-600~3100-3000~3000-2850

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃, ppm)

Compound-SCH₂- (s)Phenyl (m)Ester Alkyl Group
This compound ~3.66~7.2-7.43.71 (s, 3H, -OCH₃)
Ethyl (phenylthio)acetate ~3.61~7.2-7.44.14 (q, 2H, -OCH₂CH₃), 1.22 (t, 3H, -OCH₂CH₃)
Isopropyl (phenylthio)acetate ~3.60~7.2-7.45.03 (sept, 1H, -OCH(CH₃)₂), 1.25 (d, 6H, -OCH(CH₃)₂)

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (CDCl₃, ppm)

CompoundC=O-SCH₂-PhenylEster Alkyl Group
This compound ~170.5~36.5~126-135~52.5 (-OCH₃)
Ethyl (phenylthio)acetate ~170.0~36.6~126-135~61.5 (-OCH₂), ~14.2 (-CH₃)
Isopropyl (phenylthio)acetate ~169.5~36.7~126-135~69.0 (-OCH), ~21.8 (-CH₃)

Table 4: Mass Spectrometry (MS) Data - Key Fragments (m/z)

CompoundMolecular Ion (M⁺)[M-OR]⁺[PhS]⁺[SCH₂COOR]⁺Other Key Fragments
This compound 18215110912191, 77
Ethyl (phenylthio)acetate 19615110913591, 77, 29
Isopropyl (phenylthio)acetate 21015110914991, 77, 43, 41

In-Depth Spectroscopic Analysis

Infrared (IR) Spectroscopy: Probing Functional Groups

The IR spectra of the three esters are dominated by strong absorption bands characteristic of the ester functional group. The most prominent of these is the carbonyl (C=O) stretch, which appears in the region of 1730-1740 cm⁻¹. A subtle trend can be observed: as the alkyl group becomes more electron-donating (isopropyl > ethyl > methyl), the C=O stretching frequency slightly decreases. This is due to the inductive effect of the alkyl group, which donates electron density to the carbonyl carbon, slightly weakening the C=O bond and lowering its vibrational frequency.

All three compounds also exhibit characteristic C-O stretching vibrations for the ester linkage in the 1100-1300 cm⁻¹ region, as well as C-S stretching vibrations, which are typically weaker and appear in the fingerprint region. The aromatic C-H and aliphatic C-H stretching vibrations are also readily identifiable.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectra provide a clear distinction between the three esters, primarily due to the signals from the different alkyl ester groups.

  • Shared Features: All three spectra display a singlet around 3.6 ppm corresponding to the two protons of the methylene group adjacent to the sulfur atom (-SCH₂-). The aromatic protons of the phenyl group appear as a complex multiplet in the downfield region of 7.2-7.4 ppm.

  • Differentiating Features:

    • This compound: A sharp singlet at approximately 3.71 ppm integrates to three protons, unequivocally identifying the methyl ester group (-OCH₃).

    • Ethyl (phenylthio)acetate: The ethyl group gives rise to a quartet at around 4.14 ppm (2H, -OCH₂CH₃) and a triplet at approximately 1.22 ppm (3H, -OCH₂CH₃). The quartet arises from the coupling of the methylene protons with the adjacent methyl protons, and the triplet from the coupling of the methyl protons with the adjacent methylene protons, following the n+1 rule.

    • Isopropyl (phenylthio)acetate: The isopropyl group is characterized by a septet (a multiplet with seven lines) at about 5.03 ppm (1H, -OCH(CH₃)₂), resulting from coupling with the six equivalent protons of the two methyl groups. These six methyl protons appear as a doublet at around 1.25 ppm.

Caption: ¹H NMR splitting patterns for the ethyl and isopropyl ester groups.

¹³C NMR Spectroscopy: A Carbon Skeleton View

The ¹³C NMR spectra further confirm the structures of the three esters and highlight the impact of the alkyl group on the chemical environment of the carbon atoms.

  • Common Signals: The carbonyl carbon (C=O) resonates downfield around 170 ppm. The methylene carbon adjacent to the sulfur (-SCH₂-) appears at approximately 36.5 ppm. The carbons of the phenyl ring are observed in the typical aromatic region of 126-135 ppm.

  • Distinguishing Signals: The key differences lie in the chemical shifts of the ester alkyl carbons:

    • This compound: A single peak at around 52.5 ppm corresponds to the methoxy carbon (-OCH₃).

    • Ethyl (phenylthio)acetate: Two signals are observed for the ethyl group: one at about 61.5 ppm for the methylene carbon (-OCH₂) and another at approximately 14.2 ppm for the terminal methyl carbon (-CH₃).

    • Isopropyl (phenylthio)acetate: The isopropyl group also shows two distinct signals: the methine carbon (-OCH) at around 69.0 ppm and the two equivalent methyl carbons (-CH₃) at approximately 21.8 ppm.

Mass Spectrometry: Fragmentation Fingerprints

Electron Ionization Mass Spectrometry (EI-MS) provides valuable information about the molecular weight and fragmentation patterns of the esters.

  • Molecular Ion: The molecular ion peak (M⁺) is observed for all three compounds, confirming their respective molecular weights: 182 for the methyl ester, 196 for the ethyl ester, and 210 for the isopropyl ester.

  • Common Fragmentation Pathways: A common fragmentation pathway involves the loss of the alkoxy group (-OR) to form a common fragment ion at m/z 151, corresponding to [C₆H₅SCH₂CO]⁺. The phenylthio cation [PhS]⁺ at m/z 109 is also a prominent peak in all three spectra.

  • Unique Fragmentation: The nature of the alkyl ester group influences other fragmentation pathways, leading to characteristic ions:

    • The [SCH₂COOR]⁺ fragment is different for each ester (m/z 121, 135, and 149 for methyl, ethyl, and isopropyl, respectively).

    • The alkyl portion of the ester can also fragment, leading to characteristic ions such as m/z 29 for the ethyl group ([CH₂CH₃]⁺) and m/z 43 for the isopropyl group ([CH(CH₃)₂]⁺).

MS_Fragmentation M⁺ (C₆H₅SCH₂COOR) M⁺ (C₆H₅SCH₂COOR) [C₆H₅SCH₂CO]⁺ (m/z 151) [C₆H₅SCH₂CO]⁺ (m/z 151) M⁺ (C₆H₅SCH₂COOR)->[C₆H₅SCH₂CO]⁺ (m/z 151) -OR [PhS]⁺ (m/z 109) [PhS]⁺ (m/z 109) M⁺ (C₆H₅SCH₂COOR)->[PhS]⁺ (m/z 109) -CH₂COOR [SCH₂COOR]⁺ [SCH₂COOR]⁺ M⁺ (C₆H₅SCH₂COOR)->[SCH₂COOR]⁺ R-dependent m/z R-dependent m/z [SCH₂COOR]⁺->R-dependent m/z

Technical Assessment Guide: Purity Analysis of Methyl (phenylthio)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl (phenylthio)acetate (MPTA, CAS: 17277-58-6) is a critical sulfur-containing building block used in the synthesis of pharmaceuticals and as a precursor for Horner-Wadsworth-Emmons reagents.[1][2] Its purity is often deceptive; a sample may appear chemically pure by standard Gas Chromatography (GC) yet fail in subsequent catalytic steps due to trace sulfur-poisoning impurities or oxidation products (sulfoxides).[2]

This guide objectively compares the three primary analytical workflows—qNMR , GC-MS , and HPLC-UV —to determine the absolute purity of synthesized MPTA.

The Verdict: While GC-MS is industry-standard for volatile screening, Quantitative 1H NMR (qNMR) is the superior method for establishing absolute mass balance purity, particularly for detecting the "silent" disulfide impurities that often plague thioether synthesis.

Comparative Analysis of Methodologies

The following table summarizes the performance of each method specifically for this compound.

FeatureMethod A: qNMR (1H) Method B: GC-MS Method C: HPLC-UV
Primary Utility Absolute Purity (Mass Balance)Trace Volatile ImpuritiesNon-volatile / Oxidized byproducts
Limit of Detection ~0.1% (Moderate)< 0.01% (Excellent)< 0.05% (Good)
Key Blind Spot Trace impurities under main peaksInorganic salts; Thermally unstable compoundsCompounds lacking chromophores
Specific MPTA Strength Quantifies Diphenyl Disulfide (Ph-S-S-Ph) without response factor calibration.[2]Detects unreacted Thiophenol (odor/poison) at ppm levels.[2]Separates Sulfoxides (polar degradation products).[2]
Throughput High (< 10 min)Medium (20-30 min)Medium (15-25 min)

Deep Dive: Quantitative 1H NMR (The Gold Standard)

The Scientific Rationale

In the synthesis of MPTA (typically via nucleophilic substitution of methyl chloroacetate with thiophenol), the most insidious impurity is Diphenyl Disulfide (Ph-S-S-Ph) . This byproduct forms via the oxidation of thiophenol.

  • The Problem: Diphenyl disulfide has no aliphatic protons. In a standard 1H NMR integration, if you only integrate the methyl ester (-OCH3) and methylene (-SCH2-) protons, the disulfide is "invisible" in the aliphatic region.

  • The Solution: qNMR using an internal standard (IS) allows you to calculate the exact weight percent of MPTA. If the qNMR purity is 95% but the relative integration looks perfect, the missing 5% is likely the disulfide or inorganic salts.

Experimental Protocol

Reagents:

  • Solvent:

    
     (Chloroform-d) or 
    
    
    
    (Benzene-d6).[2]
    • Pro-Tip: Use Benzene-d6 if the -OCH3 and -SCH2- peaks overlap in Chloroform.[2] The magnetic anisotropy of benzene often resolves these signals.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB).[2]

    • Why? TMB is non-volatile, stable, and provides a sharp singlet at

      
       6.1 ppm (aromatic) and 
      
      
      
      3.8 ppm (methoxy), distinct from MPTA's aromatic region.

Workflow:

  • Weigh exactly ~20 mg of MPTA analyte (

    
    ) into a vial.[2]
    
  • Weigh exactly ~10 mg of TMB Standard (

    
    ) into the same vial.
    
  • Dissolve in 0.6 mL

    
    .
    
  • Acquisition Parameters:

    • Pulse Angle: 90°[2]

    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (Crucial for complete relaxation of quaternary carbons if using 13C, but 30s ensures 1H quantitation accuracy).[2]
    • Scans: 16 or 32.

Data Interpretation (Chemical Shifts in


): 
  • MPTA -OCH3: Singlet,

    
     3.70 ppm.
    
  • MPTA -SCH2-: Singlet,

    
     3.62 ppm.[2]
    
  • MPTA Aromatic: Multiplet,

    
     7.20 – 7.45 ppm.
    
  • Impurity (Thiophenol): Broad singlet (SH) ~3.5 ppm (concentration dependent).[2]

  • Impurity (Diphenyl Disulfide): Multiplets

    
     7.4 – 7.6 ppm (overlaps with MPTA aromatic, making aromatic integration unreliable).[2]
    

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Mass weighed.[2][3]

Deep Dive: GC-MS (Trace Analysis)

The Scientific Rationale

While NMR is best for bulk purity, GC-MS is required to certify the material is free of Methyl Chloroacetate (a potent alkylating agent/toxin) and Thiophenol (malodorous).

Experimental Protocol

Instrument: Agilent 7890/5977 (or equivalent). Column: HP-5MS UI (30m x 0.25mm x 0.25µm). Avoid polar columns like WAax/FFAP as sulfur compounds may tail significantly.

Method Parameters:

  • Inlet: 250°C, Split 50:1.

  • Carrier: Helium, 1.0 mL/min (Constant Flow).[4]

  • Oven Program:

    • 50°C (hold 2 min)

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

Retention Behavior (Approximate):

  • Methyl Chloroacetate: ~3.5 min (Elutes early).

  • Thiophenol: ~4.8 min.

  • This compound (Product): ~9.2 min.[2]

  • Diphenyl Disulfide: ~14.5 min (Elutes late).

Experimental Data: The "Silent" Impurity Scenario

The following dataset illustrates a common scenario where a researcher relies solely on relative NMR integration versus the recommended qNMR/GC-MS combination.

Sample: Crude MPTA after aqueous workup.

Analytical MetricResultInterpretation
Relative 1H NMR >98% PurityLooks clean. The ratio of OMe to SCH2 is 3:2. No obvious impurity peaks in aliphatic region.
GC-MS (Area %) 94.2%Shows a large peak at 14.5 min (Diphenyl Disulfide, 5.5%) and trace Thiophenol (0.3%).[2]
qNMR (Mass %) 93.8% The Truth. The absolute mass balance confirms the presence of the heavy disulfide impurity that relative NMR missed.

Decision Workflow Diagram

The following diagram outlines the logical decision process for releasing a batch of MPTA for pharmaceutical use.

PurityWorkflow Start Synthesized MPTA (Crude Oil) TLC TLC Screening (Hexane/EtOAc) Start->TLC Purification Flash Chromatography or High Vac Distillation TLC->Purification Identify major spots AnalysisSplit Select Analytical Method Purification->AnalysisSplit qNMR Method A: qNMR (Mass Balance) AnalysisSplit->qNMR Primary GCMS Method B: GC-MS (Volatiles/Toxicity) AnalysisSplit->GCMS Secondary Decision Data Correlation qNMR->Decision Purity < 95% GCMS->Decision Disulfide Detected Recycle Reprocess: Remove Disulfides Decision->Recycle High Impurity Load Release Release Batch (>98% Purity) Decision->Release Concordant High Purity Recycle->Purification

Figure 1: Analytical decision matrix for this compound purification. Note the feedback loop if Disulfides are detected.

References

  • ChemicalBook. (2023).[2] Ethyl (phenylthio)acetate 1H NMR Spectrum. Retrieved from .[2] (Used as reference for chemical shift extrapolation).

  • National Institute of Standards and Technology (NIST). (2023).[2] Mass Spectrum of Acetic acid, (phenylthio)-, methyl ester. NIST Chemistry WebBook, SRD 69. Retrieved from .[2]

  • Tumanov, S., et al. (2016).[5] A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis. Cancer & Metabolism, 4:17. Retrieved from .[2] (Reference for acetate derivative GC behavior).

  • Emery Pharma. (2024).[2] A Guide to Quantitative NMR (qNMR). Retrieved from . (Protocol grounding for qNMR internal standard selection).

  • Sigma-Aldrich. (2023).[2] this compound Product Specification. Retrieved from .[2] (Reference for commercial purity standards).

Sources

cross-verification of experimental results for Methyl (phenylthio)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Subject: Cross-verification of experimental results, synthesis protocols, and reactivity profiling.

Executive Summary: The Sulfur-Stabilized Enolate Workhorse

Methyl (phenylthio)acetate (MPTA) serves as a specialized "active methylene" building block in organic synthesis. Unlike standard alkyl acetates, the presence of the


-sulfur atom drastically alters the electronic landscape of the molecule, lowering the pKa of the 

-protons from ~24 (standard ester) to ~16-17. This acidity enhancement facilitates facile C-C bond formation under milder conditions and enables unique sulfur-mediated transformations such as the Pummerer rearrangement.

This guide objectively compares MPTA against its ethyl analog and the free acid, providing validated protocols for its two primary applications:


-alkylation  and sulfoxide-mediated functionalization .

Chemical Profile & Benchmarking

The choice between the methyl ester, ethyl ester, and free acid often depends on boiling point requirements for isolation and the desired lipophilicity for subsequent steps.

Table 1: Comparative Physicochemical Profile

FeatureThis compound Ethyl (phenylthio)acetate (Phenylthio)acetic acid
CAS 17277-58-6 6317-57-3103-04-8
Formula C

H

O

S
C

H

O

S
C

H

O

S
MW 182.24 g/mol 196.27 g/mol 168.21 g/mol
Boiling Point 102°C (3 mmHg) 115°C (3 mmHg)N/A (Solid, mp 60-63°C)

-Proton pKa
~16.5 (DMSO) ~16.7 (DMSO)~3.5 (COOH), ~16 (

-CH)
Primary Utility High atom economy alkylation; Pummerer precursor.Higher boiling point variant; reduced volatility.Precursor for acid chlorides or direct amide coupling.
Cost Efficiency High (Simple MeOH esterification)ModerateModerate

Expert Insight: While the ethyl ester is often preferred in process chemistry to avoid methanol generation during hydrolysis, the methyl ester (MPTA) offers superior atom economy and slightly distinct NMR signals that are easier to resolve from complex alkyl side chains in early-stage discovery.

Core Application 1: -Alkylation (C-C Bond Formation)

The sulfur atom provides dipole stabilization to the enolate, making MPTA an excellent nucleophile.

Mechanism & Causality

Unlike simple esters requiring strong bases like LDA at -78°C to prevent self-condensation (Claisen), MPTA can often be deprotonated with NaH or even alkoxides due to its enhanced acidity. However, for precision drug synthesis (to avoid di-alkylation), Kinetic Control using LDA is the gold standard.

Experimental Protocol: Kinetic -Alkylation

Self-Validating System: The disappearance of the singlet at 3.6 ppm (S-CH


) confirms deprotonation.
  • Enolate Formation:

    • Charge a flame-dried flask with anhydrous THF (0.2 M relative to substrate) and diisopropylamine (1.1 equiv).

    • Cool to -78°C and add

      
      -BuLi (1.1 equiv) dropwise. Stir for 30 min to form LDA.
      
    • Add This compound (1.0 equiv) dropwise. The solution typically turns faint yellow. Stir for 45 min at -78°C.

  • Alkylation:

    • Add the electrophile (Alkyl Halide, 1.1 equiv) dropwise.

    • Crucial Step: Allow the reaction to warm slowly to 0°C over 2 hours. Rapid warming can lead to poly-alkylation.

  • Workup:

    • Quench with saturated NHngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      Cl. Extract with EtOAc.
      
    • Wash organic layer with 1M HCl (to remove amine residues) and brine.

Data: Representative Yields

Electrophile (R-X)Product TypeYield (Isolated)Selectivity (Mono:Di)
Benzyl bromide

-Benzyl ester
88-92%>95:5
Allyl bromide

-Allyl ester
85-90%>90:10
Methyl Iodide

-Methyl ester
75-80%~85:15 (Requires strict temp control)
Visualization: Enolate Pathway

AlkylationPathway Start This compound (pKa ~16.5) Enolate Sulfur-Stabilized Enolate (Planar Intermediate) Start->Enolate Deprotonation Base LDA / THF (-78°C) Base->Enolate Product Alpha-Alkylated Product (C-C Bond Formed) Enolate->Product SN2 Attack Electrophile R-X (Alkyl Halide) Electrophile->Product

Figure 1: Kinetic alkylation pathway utilizing sulfur-stabilized enolate geometry.

Core Application 2: Pummerer Rearrangement

MPTA is a precursor to


-functionalized sulfides via the Pummerer rearrangement. This transforms the C-H bond adjacent to sulfur into a C-O bond (acetoxy group), serving as a masked aldehyde equivalent.
Protocol: Oxidation & Rearrangement
  • Oxidation (Sulfoxide Synthesis):

    • Dissolve MPTA in MeOH/H

      
      O (1:1). Add NaIO
      
      
      
      (1.1 equiv) at 0°C.
    • Stir overnight. Filter precipitate. Extract filtrate with CHCl

      
      .
      
    • Result: Methyl (phenylsulfinyl)acetate. (Yield: >90%).

  • Pummerer Rearrangement:

    • Dissolve the sulfoxide in acetic anhydride (Ac

      
      O) with sodium acetate (NaOAc, 2.0 equiv).
      
    • Heat to reflux (120°C) for 2-4 hours.

    • Mechanism:[1][2][3] Acylation of sulfoxide oxygen

      
       E2 elimination to thionium ion 
      
      
      
      Acetate addition.
    • Product:Methyl

      
      -acetoxy-
      
      
      
      -(phenylthio)acetate
      .
Visualization: Pummerer Mechanism[2]

Pummerer MPTA This compound Sulfoxide Sulfoxide Intermediate (Ph-S(=O)-CH2-COOMe) MPTA->Sulfoxide NaIO4 Oxidation Acylated Acylated Sulfonium (Unstable) Sulfoxide->Acylated Ac2O / 120°C Thionium Thionium Ion (Cationic Species) Acylated->Thionium - AcOH (Elimination) Final Alpha-Acetoxy Sulfide (Masked Aldehyde) Thionium->Final + OAc- (Addition)

Figure 2: Stepwise conversion from sulfide to alpha-acetoxy sulfide via Pummerer rearrangement.

Analytical Verification (Self-Validating Data)

Distinguishing MPTA from its byproducts (sulfoxide or hydrolyzed acid) requires precise NMR interpretation. The key differentiator is the chemical shift of the methylene protons (


-CH

).

Table 2: 1H NMR Diagnostic Signals (CDCl


, 400 MHz) 
Compound

-CH

Signal
O-Me SignalAromatic Region
This compound Singlet, 3.60 - 3.65 ppm Singlet, 3.70 ppm7.20 - 7.45 ppm (m)
Methyl phenylacetate (Ref)Singlet, 3.65 ppmSinglet, 3.70 ppm7.25 - 7.35 ppm (m)
Methyl (phenylsulfinyl)acetateAB Quartet (Diastereotopic)Singlet, 3.75 ppm7.50 - 7.70 ppm (m)
(Phenylthio)acetic acidSinglet, 3.68 ppmAbsent 7.20 - 7.45 ppm (m)

Critical Check: In the sulfoxide (oxidation product), the


-protons become diastereotopic due to the chiral sulfur center, splitting the singlet into an AB quartet  (typically around 3.8 ppm, 

Hz). If you see this splitting, your starting material has oxidized.

References

  • Synthesis & Properties: TCI Chemicals. "this compound Product Specification." Link

  • Pummerer Rearrangement Mechanism: Organic Reactions.[1] "The Pummerer Reaction of Sulfinyl Compounds."[1] Link

  • Alpha-Alkylation Precedents:Princeton University, MacMillan Group. "Direct, enantioselective

    
    -alkylation of aldehydes." (Contextual reference for alkylation logic). Link
    
  • Acidity Data (pKa): University of Wisconsin-Madison. "Bordwell pKa Table (Acidity in DMSO)." (Reference for Ph-S-CH2-COOEt pKa ~16.7). Link

  • NMR Verification: ChemicalBook. "Methyl phenylacetate NMR Spectrum" (Used as baseline for shift comparison). Link

Sources

Quantitative NMR (qNMR) for Purity Assessment of Methyl (phenylthio)acetate: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and development of sulfur-containing intermediates like Methyl (phenylthio)acetate (CAS: 17277-58-6), purity assessment is a critical bottleneck. Traditional chromatographic methods (HPLC-UV, GC-FID) often require compound-specific reference standards which may not exist for intermediates.

This guide validates Proton Quantitative NMR (


H-qNMR)  as a superior alternative for absolute purity determination. Unlike chromatography, qNMR is a primary ratio method traceable to the International System of Units (SI), requiring no identical reference standard.

Key Finding: For this compound, qNMR using Dimethyl sulfone (


)  as an internal standard in 

yields purity data with <1.0% uncertainty in under 20 minutes, outperforming HPLC in speed and metrological traceability for neat material assessment.

Technical Rationale: Why qNMR?

The choice of qNMR over HPLC or GC for this specific compound is driven by three "E-E-A-T" grounded pillars:

  • Metrological Traceability: qNMR relies on the ratio of nuclei, not the extinction coefficient (UV) or ionization potential (MS). If you have a certified internal standard (e.g., NIST-traceable

    
    ), your analyte result is automatically SI-traceable.
    
  • Structural Specificity: this compound has a distinct proton signature. qNMR simultaneously confirms identity and purity.[1] HPLC requires two separate experiments (retention time + MS/UV spectrum) to achieve the same confidence.

  • Elimination of Response Factors: Sulfur compounds often have poor or variable response factors in UV (unless derivatized) and can degrade thermally in GC. qNMR is non-destructive and response-factor free.

Comparative Analysis: qNMR vs. Alternatives

The following table objectively compares qNMR against industry-standard alternatives for this compound.

Feature

H-qNMR
HPLC-UV GC-FID
Primary Mechanism Molar ratio of nuclei (Direct)Partitioning & UV Absorption (Indirect)Volatility & Ionization (Indirect)
Reference Standard Not Required for analyte. Only IS needed.Required (Identical standard needed).Required (Identical standard needed).
Traceability SI-Traceable (via Internal Standard).[2]Dependent on Reference Std purity.Dependent on Reference Std purity.
Analysis Time < 20 Minutes (Prep + Run).30–60 Minutes (Equilibration + Run).20–40 Minutes (Heating ramp).
Sample Recovery Yes (Non-destructive).No.No.
LOD/Sensitivity Moderate (~0.1 mg).High (ng range).High (pg range).
Suitability for Target High. Distinct singlets at

3.6/3.[3]7.
Medium. Risk of co-elution with thiophenol.Medium. Sulfur oxidation risk at high T.

Experimental Protocol: Purity of this compound

This protocol is designed as a self-validating system . It includes checkpoints to ensure data integrity.

Materials & Reagents[1][2][4][5]
  • Analyte: this compound (Expected Purity >95%).

  • Internal Standard (IS): Dimethyl sulfone (

    
    , TraceCERT® or equivalent).
    
    • Why this IS? It appears as a sharp singlet at

      
       2.96 ppm  in 
      
      
      
      , completely resolving from the analyte's methylene (
      
      
      3.61) and methoxy (
      
      
      3.71) peaks.[3]
  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS (99.8% D).
    
  • Equipment: 400 MHz (or higher) NMR Spectrometer. 5-digit analytical balance (readability 0.01 mg).

Sample Preparation (Gravimetric Workflow)

Accuracy in qNMR is defined by the balance, not the spectrometer.

  • Equilibrate: Allow all samples to reach room temperature.

  • Weighing (The Critical Step):

    • Weigh approx. 10–15 mg of Internal Standard (

      
      ) directly into a tared vial. Record mass to 0.01 mg accuracy (
      
      
      
      ).
    • Weigh approx. 15–20 mg of this compound into the same vial. Record mass (

      
      ).
      
    • Target Molar Ratio: Aim for a 1:1 to 1:3 molar ratio between IS and Analyte for comparable signal intensity.

  • Solvation: Add ~0.7 mL

    
    . Vortex until fully dissolved.
    
  • Transfer: Transfer solution to a 5mm NMR tube. Ensure height is ~4-5 cm.

NMR Acquisition Parameters
  • Pulse Sequence: zg (standard 1-pulse) or zg30.

  • Temperature: 298 K (25°C).

  • Spectral Width: -2 to 12 ppm (ensure full baseline capture).

  • Relaxation Delay (

    
    ): CRITICAL. 
    
    • Validation Step: Perform a quick

      
       inversion recovery experiment.
      
    • This compound protons typically have

      
       seconds.
      
    • Set

      
       (typically 20–25 seconds ). Failure to do this causes integration errors up to 10%.
      
  • Number of Scans (NS): 16 or 32 (Target S/N > 250:1).

  • Acquisition Time (AQ): > 3.0 seconds (to avoid truncation artifacts).

Data Processing & Integration[7]
  • Phasing: Manual phasing is required. Do not rely on autophase.

  • Baseline Correction: Apply automatic baseline correction (e.g., polynomial order 5) or manual multipoint correction.

  • Integration:

    • IS Peak: Integrate

      
       singlet at 
      
      
      
      2.96 ppm (Set integral to calibrated value, e.g., 6000 for 6 protons).
    • Analyte Peak: Integrate the Methylene singlet (

      
      ) at 
      
      
      
      3.61 ppm
      (2H) OR the Methoxy singlet (
      
      
      ) at
      
      
      3.71 ppm
      (3H).
    • Note: The aromatic multiplet (7.2-7.4 ppm) is less reliable due to potential overlap with solvent satellites or aromatic impurities.

Calculation & Validation

Calculate the purity (


) using the fundamental qNMR equation:


Where:

  • 
    : Integral value (Area).
    
  • 
    : Number of protons (IS=6; Analyte=2 for 
    
    
    
    or 3 for
    
    
    ).
  • 
    : Molar Mass (IS=94.13  g/mol ; Analyte=182.24  g/mol ).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of Internal Standard (as decimal, e.g., 0.999).
    

Self-Validation Check: Calculate purity using both the Methylene peak (3.61 ppm) and the Methoxy peak (3.71 ppm). If the results deviate by >1%, suspect an impurity overlapping one of the signals (likely the methoxy).

Visualizations

Diagram 1: qNMR Workflow for Purity Assessment

This diagram outlines the critical path from sample prep to final calculation.

qNMR_Workflow Weighing Gravimetry (5-digit Balance) Mass IS & Mass Sample Dissolution Solvation (CDCl3 + TMS) Complete Homogeneity Weighing->Dissolution T1_Check T1 Relaxation Check (Inversion Recovery) Dissolution->T1_Check Acquisition Acquisition d1 > 5x T1 90° Pulse T1_Check->Acquisition Set d1 Processing Processing Phase/Baseline Integration Acquisition->Processing Calculation Purity Calculation (qNMR Equation) Processing->Calculation

Caption: Figure 1. Step-by-step qNMR workflow ensuring metrological traceability. The T1 Check is the critical quality control step.

Diagram 2: Method Selection Logic

When should you choose qNMR over HPLC for this compound?

Method_Selection Start Start: Purity Assessment This compound Ref_Std Is a Certified Reference Standard Available? Start->Ref_Std HPLC Use HPLC-UV (Relative Quantitation) Ref_Std->HPLC Yes Impurity_Profile Is detailed impurity profiling (<0.1%) required? Ref_Std->Impurity_Profile No qNMR Use qNMR (Absolute Quantitation) Impurity_Profile->HPLC Yes Impurity_Profile->qNMR No (Purity Value Only)

Caption: Figure 2. Decision matrix for selecting between qNMR and HPLC. qNMR is favored when reference standards are absent.[1]

References

  • BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR: Dimethyl sulfone." Rapport BIPM-2018/04. Available at: [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. Available at: [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: Methyl (phenylthio)acetate

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 17277-58-6 | Formula: C₉H₁₀O₂S

Executive Safety Directive

Immediate Action Required: Methyl (phenylthio)acetate is an organic sulfide (thioether). While less volatile than thiols, it possesses a characteristic disagreeable odor and potential for skin/eye irritation. Do not dispose of this compound down the drain.

Critical Hazard:

  • Incompatibility: Violent reaction with strong oxidizers (e.g., Nitric Acid, Peroxides).

  • Odor Nuisance: Improper disposal can lead to facility-wide odor complaints, triggering unnecessary emergency responses.

  • Environmental: Toxic to aquatic life; must be incinerated via a licensed hazardous waste contractor.

Chemical Profile & Hazard Assessment

Use this data to populate internal waste tags.

ParameterSpecificationOperational Implication
CAS Number 17277-58-6Unique identifier for waste manifesting.
Chemical Structure Ph-S-CH₂-COOCH₃Thioether linkage susceptible to oxidation; Ester linkage susceptible to hydrolysis.
Physical State Liquid (Colorless to pale yellow)High boiling point (~102°C @ 0.4kPa); low volatility but persistent residue.
Flash Point > 60°C (Est.[1] based on analogs)Treat as Combustible Liquid .
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.)[2]PPE (Nitrile gloves, Goggles) is mandatory.
EPA Waste Code D001 (Ignitable/Combustible)If flash point < 60°C. If >60°C, classify as "Non-RCRA Regulated Organic Liquid" unless mixed with solvents.
Reactivity Group Organic SulfidesSegregate from Oxidizers.

Pre-Disposal Treatment: Odor Neutralization (The "Stench" Protocol)

Expert Insight: The primary logistical failure in handling thioethers is odor leakage. Standard waste drums do not contain the smell effectively over time. Oxidation is the preferred method to convert the sulfide into a non-volatile sulfoxide or sulfone before final disposal.

Protocol: Oxidative Deodorization

Scope: For glassware rinsing or neutralizing small reagent leftovers (<50 mL). Reagents: 10-15% Sodium Hypochlorite (Bleach) or 3% Hydrogen Peroxide.

  • Preparation: Perform in a functioning fume hood.

  • Dilution: If the waste is pure this compound, dilute it 1:10 with a solvent like ethanol or acetone to moderate the reaction.

  • Oxidation:

    • Slowly add the sulfide solution to an excess of dilute bleach (1:5 ratio of sulfide to bleach).

    • Caution: This reaction is exothermic . Add slowly to prevent splashing.

    • Stir for 30-60 minutes.

  • Verification: Check for the disappearance of the "sulfur/garlic" odor.

  • Final pH Check: The resulting solution will be basic. Neutralize to pH 7-9 with dilute HCl if required by your specific waste contractor, or dispose of as "Basic Organic Waste."

Waste Segregation & Packaging

Core Logic: Segregation prevents unplanned chemical reactions in the waste drum. This compound must be isolated from oxidizers.

Decision Logic: Waste Stream Selection

WasteSegregation Start Waste: this compound IsPure Is the waste pure reagent? Start->IsPure IsTreated Has it been oxidized (Bleach)? IsPure->IsTreated No (Dilute/Rinsate) StreamC Stream C: Lab Pack (Overpack Required) IsPure->StreamC Yes (Bulk > 1L) StreamA Stream A: Non-Halogenated Organic Solvents (High BTU) IsTreated->StreamA No (Solvent Phase) StreamB Stream B: Aqueous Basic Organic Waste IsTreated->StreamB Yes (Aqueous Phase)

Figure 1: Decision matrix for selecting the correct waste stream based on purity and treatment status.

Packaging Requirements
  • Container: High-density polyethylene (HDPE) or Glass. Avoid metal if the waste is acidified.[3]

  • Labeling:

    • Must read: "Hazardous Waste - this compound."

    • Constituents: List all solvents (e.g., "Acetone 90%, this compound 10%").

    • Hazard Checkbox: [x] Irritant [x] Combustible.

  • Secondary Containment: Store the waste bottle in a secondary tray to capture drips.

Spill Management Workflow

Scenario: A 100mL bottle drops and shatters in the main lab aisle.

SpillResponse Alert 1. Evacuate & Ventilate (Odor Risk) PPE 2. Don PPE (Nitrile, Goggles, Lab Coat) Alert->PPE Contain 3. Containment Use Absorbent Pads/Vermiculite PPE->Contain Clean 4. Decontaminate Scrub with 10% Bleach Contain->Clean Dispose 5. Bag & Tag Double bag waste pads Clean->Dispose

Figure 2: Emergency response workflow emphasizing odor control and containment.

Detailed Cleanup Steps:

  • Ventilation: Immediately increase air exchange (press "Emergency Purge" on lab HVAC if available).

  • Absorb: Cover the liquid with vermiculite, sand, or commercial organic spill pads.

  • Neutralize Surface: After removing the bulk solid, wipe the floor with a 10% bleach solution to oxidize residual sulfide traces and prevent lingering odors.

  • Disposal: Place all contaminated pads and gloves into a heavy-duty plastic bag, seal it, and place that bag inside a second bag (double-bagging).

References

  • TCI Chemicals. (n.d.). Safety Data Sheet: this compound. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4][5] Retrieved from

  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Fisher Scientific. (n.d.).[6] Methyl Phenylacetate Safety Data Sheet (Analogous Ester Data). Retrieved from [6]

Sources

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